molecular formula C27H34O15 B1150570 Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] CAS No. 765316-44-7

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Cat. No.: B1150570
CAS No.: 765316-44-7
M. Wt: 598.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (CAS Number: 765316-44-7) is a coumarin derivative natural product with a molecular formula of C27H34O15 and a molecular weight of 598.56 g/mol . This compound belongs to the coumarin class of natural products, which are frequently investigated for their diverse biological activities . Recent bioactivity-guided research on compounds isolated from Heracleum species has identified Heraclenol 3'-O-β-glucoside as a significant anti-inflammatory agent . In scientific studies, this compound demonstrated a marked ability to significantly inhibit both carrageenan- and prostaglandin E2 (PGE2)-induced edema, showing higher activity than the crude plant extracts themselves . This suggests a potent and specific mechanism of action, making it a valuable candidate for further pharmacological investigation into inflammation pathways. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access supporting documentation, including Safety Data Sheets (SDS), for safe handling procedures .

Properties

IUPAC Name

9-[(2R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O15/c1-26(2,15(29)9-37-22-20-13(5-6-36-20)7-12-3-4-16(30)41-21(12)22)42-24-19(33)18(32)17(31)14(40-24)8-38-25-23(34)27(35,10-28)11-39-25/h3-7,14-15,17-19,23-25,28-29,31-35H,8-11H2,1-2H3/t14-,15-,17-,18+,19-,23+,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQARHVGJIEPHM-PMTISCEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] is a complex coumarin glycoside. This document provides a comprehensive overview of its chemical properties and its botanical origin. Despite its availability from commercial suppliers, detailed experimental data regarding its isolation, characterization, and biological activities are not extensively documented in publicly accessible scientific literature. This guide summarizes the available information and highlights the general biological context of related compounds from the Heracleum genus, providing a framework for future research and development.

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] is a naturally occurring coumarin. Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological properties. This particular compound is a glycoside, meaning it is composed of a coumarin aglycone (heraclenol) attached to a disaccharide chain. It has been identified as a constituent of Heracleum stenopterum, a plant belonging to the Apiaceae family.[1] The genus Heracleum, commonly known as hogweed, is a rich source of coumarins and furanocoumarins, which have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] is presented in Table 1. This information is primarily derived from chemical supplier databases and computational predictions.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 765316-44-7Chemical Supplier Data
Molecular Formula C₂₇H₃₄O₁₅Chemical Supplier Data
Molecular Weight 598.55 g/mol Chemical Supplier Data
Chemical Class Coumarin GlycosideInferred from Structure

Botanical Source

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] has been reported to be isolated from the roots of Heracleum stenopterum.[1] The genus Heracleum comprises numerous species that are known to produce a variety of coumarins. Phytochemical investigations of different Heracleum species have led to the isolation of various bioactive compounds, suggesting that this genus is a promising source for natural product discovery.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] are not available in the reviewed scientific literature. A general workflow for the isolation of coumarin glycosides from plant material is presented below.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Structure Elucidation plant_material Dried and Powdered Plant Material (e.g., Heracleum stenopterum roots) solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound Isolated Compound hplc->isolated_compound spectroscopy Spectroscopic Analysis (NMR, Mass Spectrometry, IR, UV) isolated_compound->spectroscopy

Figure 1: Generalized workflow for the isolation and characterization of natural products.

Biological Activities and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activities or the mechanism of action of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside]. However, based on the activities of other coumarins and compounds isolated from the Heracleum genus, potential areas of investigation could include anti-inflammatory, anticancer, and antimicrobial activities.

Given the structural similarities to other glycosides, potential signaling pathway interactions could be explored. For instance, some glycosides have been shown to modulate pathways such as NF-κB and PI3K/Akt, which are crucial in inflammation and cancer. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

G compound Heraclenol Glycoside receptor Cell Surface Receptor compound->receptor Binds pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Inhibits cell_survival Cell Survival akt->cell_survival Promotes inflammation Inflammatory Response nfkb->inflammation Promotes

Figure 2: Hypothetical signaling pathway modulation by a glycoside.

Discussion and Future Perspectives

The lack of detailed scientific data on Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] presents a significant research gap. Future studies should focus on the isolation and complete structural elucidation of this compound from Heracleum stenopterum or other potential plant sources. This would involve detailed spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry.

Once the pure compound is available, a systematic evaluation of its biological activities is warranted. Based on the known pharmacology of related coumarins, screening for anti-inflammatory, cytotoxic, and antimicrobial effects would be a logical starting point. Subsequent mechanistic studies could then explore its effects on relevant signaling pathways to understand its mode of action at the molecular level.

Conclusion

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] is a structurally interesting natural product with potential for biological activity. However, the current body of scientific literature is insufficient to provide a comprehensive technical overview. This guide has summarized the available information and proposed avenues for future research that would be necessary to fully characterize this compound and explore its therapeutic potential. The provided workflow and hypothetical pathway diagrams serve as a conceptual framework for researchers entering this area of investigation.

References

Unveiling the Botanical Origins of a Complex Furanocoumarin Glycoside: A Technical Guide to Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and quantitative analysis of the furanocoumarin glycoside, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside]. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] is a complex furanocoumarin glycoside with potential biological activities that has garnered interest within the scientific community. Its intricate structure, featuring a heraclenol aglycone linked to a beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside moiety, suggests a range of pharmacological possibilities. Understanding its natural distribution and the methods for its extraction and quantification are crucial for further research and development.

Natural Sources

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] has been identified in a select number of plant species, primarily within the Apiaceae and Asteraceae families. The documented botanical sources are:

  • Heracleum stenopterum (Apiaceae): The roots of this plant are a known source of this furanocoumarin glycoside.[1] A closely related, and likely identical, compound has been described as 6''-O-β-D-apiofuranosylapterin, also isolated from this species.

  • Ixeridium gracile (Asteraceae): This plant has also been reported as a natural source of the compound.

  • Peucedanum praeruptorum Dunn (Apiaceae): The roots of this plant, a staple in traditional Chinese medicine, contain a variety of coumarins, including the target glycoside.

Quantitative Analysis

To date, specific quantitative data on the yield or concentration of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] in its natural sources remains limited in publicly available literature. However, related studies on the quantification of other coumarins in Peucedanum praeruptorum provide a methodological basis for future analysis. High-performance liquid chromatography (HPLC) is the method of choice for the quantitative determination of coumarin compounds in plant extracts.

Table 1: Quantitative Data for Related Coumarins in Peucedanum praeruptorum

CompoundConcentration Range (mg/g of raw material)Analytical Method
Praeruptorin A1.55 - 24.0% of extract fractionHPLC
Praeruptorin B7.75% of extract fractionHPLC
Praeruptorin E9.07% of extract fractionHPLC

Note: The data presented is for related pyranocoumarins and not the target furanocoumarin glycoside. This table is intended to provide context on coumarin content within the genus.

Experimental Protocols: Isolation and Characterization

The following section details a generalized experimental protocol for the extraction and isolation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside] from its natural sources, based on established methodologies for furanocoumarin glycosides.

Extraction
  • Plant Material Preparation: Air-dried and powdered roots of the source plant (e.g., Heracleum stenopterum or Peucedanum praeruptorum) are used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The furanocoumarin glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is then subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of chloroform and methanol, is employed to separate the different components.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the separation of other coumarins from Peucedanum praeruptorum and presents a viable alternative or complementary method for purification. A typical two-phase solvent system for coumarin separation is petroleum ether-ethyl acetate-methanol-water.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Visualized Workflow

The following diagram illustrates a general workflow for the isolation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside].

Isolation_Workflow Plant_Material Powdered Plant Material (e.g., Heracleum stenopterum roots) Extraction Solvent Extraction (Methanol or Ethanol) Plant_Material->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) Crude_Extract->Partitioning Polar_Fractions Polar Fractions (EtOAc, n-BuOH) Partitioning->Polar_Fractions Column_Chromatography Silica Gel Column Chromatography Polar_Fractions->Column_Chromatography Prep_HPLC Preparative HPLC (C18 Column) Column_Chromatography->Prep_HPLC Isolated_Compound Heraclenol 3'-O-[beta-D-apiofuranosyl- (1->6)-beta-D-glucopyranoside] Prep_HPLC->Isolated_Compound Structural_Elucidation Structural Elucidation (MS, NMR) Isolated_Compound->Structural_Elucidation

Caption: General workflow for the isolation of the target compound.

Conclusion

This technical guide summarizes the current knowledge on the natural sources and isolation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside]. While the identified botanical sources provide a starting point for obtaining this compound, further research is required to quantify its abundance in these plants and to optimize isolation protocols for higher yields. The detailed methodologies presented herein offer a solid foundation for researchers to advance the study of this complex and potentially valuable natural product.

References

The Biosynthesis of Heraclenol Glycosides in the Apiaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenol glycosides, a class of furanocoumarins prevalent in the Apiaceae family, particularly within the genus Heracleum, are of significant interest due to their diverse biological activities. Understanding their biosynthesis is crucial for potential applications in medicine and biotechnology. This technical guide provides a comprehensive overview of the biosynthetic pathway of heraclenol glycosides, detailing the enzymatic steps from primary metabolism to the final glycosylated products. It includes a summary of quantitative data on furanocoumarin content in relevant species, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows.

Introduction

The Apiaceae family is a rich source of specialized secondary metabolites, among which furanocoumarins are prominent. These compounds are known for their photosensitizing, phytotoxic, and various pharmacological properties. Heraclenol, a hydroxylated derivative of imperatorin, and its corresponding glycosides are characteristic constituents of several Heracleum species. The biosynthesis of these complex molecules involves a multi-step pathway starting from the general phenylpropanoid pathway and branching into the furanocoumarin-specific route. This guide will delve into the core enzymatic reactions, precursor molecules, and genetic regulation involved in the formation of heraclenol glycosides.

The Biosynthetic Pathway of Heraclenol Glycosides

The biosynthesis of heraclenol glycosides is a specialized branch of the furanocoumarin pathway, which originates from the shikimate pathway. The core pathway can be divided into several key stages:

  • Formation of the Coumarin Core: The pathway begins with the synthesis of umbelliferone, a key coumarin intermediate, from L-phenylalanine. This involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), followed by ortho-hydroxylation and lactonization.

  • Prenylation of Umbelliferone: Umbelliferone undergoes prenylation at the C6 or C8 position by a prenyltransferase (PT), utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. For the biosynthesis of linear furanocoumarins like heraclenol, prenylation occurs at the C6 position to form demethylsuberosin.

  • Formation of the Furan Ring: Demethylsuberosin is then converted to (+)-marmesin by a cytochrome P450 monooxygenase, marmesin synthase (MS). Subsequently, another P450 enzyme, psoralen synthase (PS), catalyzes the cleavage of the isopropyl group from (+)-marmesin to form psoralen, the parent linear furanocoumarin.[1]

  • Hydroxylation and Prenyloxylation to form Imperatorin: Psoralen is hydroxylated at the 8-position by a psoralen 8-monooxygenase (P8M) to yield xanthotoxol. This is followed by O-methylation to form xanthotoxin. Xanthotoxin is then O-prenylated to form imperatorin.

  • Hydroxylation to form Heraclenol: The crucial step in heraclenol biosynthesis is the hydroxylation of the prenyl side chain of imperatorin. This reaction is catalyzed by a specific cytochrome P450 monooxygenase, which introduces a hydroxyl group at the C8-position of the prenyl group. While the specific enzyme in Heracleum species has not been definitively characterized, members of the CYP71AZ subfamily are strong candidates based on studies in related Apiaceae species.[2][3]

  • Glycosylation of Heraclenol: The final step is the attachment of a sugar moiety, typically glucose, to the hydroxyl group of heraclenol. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The resulting heraclenol glycoside is more water-soluble and may have altered biological activity compared to the aglycone. The specific UGTs responsible for this step in Heracleum remain to be identified.

Visual Representation of the Biosynthetic Pathway

Heraclenol Glycoside Biosynthesis Phenylalanine L-Phenylalanine Umbelliferone Umbelliferone Phenylalanine->Umbelliferone Phenylpropanoid Pathway Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenyltransferase (PT) Marmesin (+)-Marmesin Demethylsuberosin->Marmesin Marmesin Synthase (MS, CYP) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (PS, CYP71AJ) Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol Psoralen 8-Monooxygenase (P8M, CYP) Xanthotoxin Xanthotoxin Xanthotoxol->Xanthotoxin O-Methyltransferase (OMT) Imperatorin Imperatorin Xanthotoxin->Imperatorin Prenyltransferase Heraclenol Heraclenol Imperatorin->Heraclenol Hydroxylase (CYP71AZ family candidate) HeraclenolGlycoside Heraclenol Glycoside Heraclenol->HeraclenolGlycoside UDP-Glycosyltransferase (UGT)

Caption: Proposed biosynthetic pathway of heraclenol glycosides in the Apiaceae family.

Quantitative Data on Furanocoumarin Content

Several studies have quantified the furanocoumarin content in various Heracleum species. This data is essential for understanding the metabolic capacity of these plants and for identifying species with high yields of specific compounds. The following tables summarize representative quantitative data from the literature.

Table 1: Furanocoumarin Content in Heracleum sosnowskyi and Heracleum sibiricum [4]

CompoundPlant OrganH. sosnowskyi (mg/g DW)H. sibiricum (mg/g DW)
PsoralenLeaves0.15 ± 0.030.08 ± 0.02
XanthotoxinLeaves3.14 ± 0.550.21 ± 0.04
BergaptenLeaves1.25 ± 0.210.11 ± 0.02
AngelicinLeaves0.02 ± 0.004Not Detected
PimpinellinInflorescence0.89 ± 0.150.05 ± 0.01
IsopimpinellinInflorescence1.52 ± 0.270.09 ± 0.02

Data are presented as mean ± standard deviation.

Table 2: Furanocoumarin Content in Different Organs of Heracleum sosnowskyi [5]

CompoundLeafInflorescenceFlowerFruit
Psoralen+++++++++++
Xanthotoxin+++++++++++++++
Bergapten++++++++++++

Relative abundance is indicated by '+', where '+++++' represents the highest abundance.

Experimental Protocols

The elucidation of the heraclenol glycoside biosynthetic pathway requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below are detailed methodologies for key experiments.

Metabolite Profiling and Quantification by LC-MS/MS

This protocol describes the extraction and quantification of furanocoumarins from plant tissues.[4][6]

Objective: To identify and quantify heraclenol, its glycosides, and other furanocoumarins in Heracleum species.

Materials:

  • Plant tissue (fresh or lyophilized)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water

  • Analytical standards of furanocoumarins

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Extraction:

    • Homogenize 100 mg of lyophilized plant tissue in 1 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge at 13,000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE filter.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile phase A: 0.1% formic acid in water.

      • Mobile phase B: 0.1% formic acid in acetonitrile.

      • Run a gradient elution from 10% to 90% B over 20 minutes.

      • Set the flow rate to 0.3 mL/min and the column temperature to 40°C.

    • Mass Spectrometry Detection:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

      • Optimize MRM transitions for each furanocoumarin standard (precursor ion -> product ion).

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the analytical standards.

    • Calculate the concentration of each furanocoumarin in the plant extracts based on the standard curve.

Heterologous Expression and Functional Characterization of Cytochrome P450s

This protocol outlines the expression of candidate P450 genes in a heterologous system (e.g., yeast) to determine their enzymatic function.[1][7]

Objective: To identify the P450 enzyme responsible for the hydroxylation of imperatorin to heraclenol.

Materials:

  • Yeast expression vector (e.g., pYeDP60)

  • Yeast strain (e.g., Saccharomyces cerevisiae WAT11)

  • Candidate P450 cDNA cloned into the expression vector

  • Yeast transformation reagents

  • Yeast culture media (SD-Ura, YPGE)

  • Substrate (imperatorin)

  • NADPH

  • Microsome isolation buffer

Procedure:

  • Yeast Transformation:

    • Transform the yeast strain with the expression vector containing the candidate P450 gene.

    • Select transformed colonies on SD-Ura medium.

  • Protein Expression:

    • Inoculate a starter culture in SD-Ura medium and grow overnight.

    • Inoculate a larger culture in YPGE medium to induce protein expression.

    • Grow for 24-48 hours at 28°C.

  • Microsome Isolation:

    • Harvest yeast cells by centrifugation.

    • Resuspend cells in microsome isolation buffer and lyse using glass beads.

    • Centrifuge to remove cell debris.

    • Pellet the microsomal fraction by ultracentrifugation.

    • Resuspend the microsomes in a storage buffer.

  • Enzyme Assay:

    • Set up a reaction mixture containing the isolated microsomes, the substrate (imperatorin), and NADPH in a suitable buffer.

    • Incubate at 30°C for 1-2 hours.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis:

    • Analyze the extracted products by LC-MS/MS to identify the formation of heraclenol.

Gene Expression Analysis by qRT-PCR

This protocol describes the quantification of the expression levels of candidate biosynthetic genes in different plant tissues or under various conditions.[8][9]

Objective: To correlate the expression of candidate genes with the accumulation of heraclenol glycosides.

Materials:

  • Plant tissue samples

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Gene-specific primers

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissues using a commercial kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • Primer Design and Validation:

    • Design primers specific to the candidate biosynthetic genes and a reference gene (e.g., actin or ubiquitin).

    • Validate primer efficiency by running a standard curve.

  • qPCR Reaction:

    • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Visualizations of Experimental Workflows

Workflow for Metabolite Profiling

Metabolite Profiling Workflow Sample Plant Tissue Sample Extraction Extraction with 80% Methanol Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS DataAnalysis Data Analysis and Quantification LCMS->DataAnalysis

Caption: Workflow for furanocoumarin profiling using LC-MS/MS.

Workflow for Functional Genomics

Functional Genomics Workflow GeneID Candidate Gene Identification (Transcriptomics) Cloning Gene Cloning into Expression Vector GeneID->Cloning Expression Heterologous Expression (e.g., Yeast) Cloning->Expression Assay Enzyme Assay with Substrate Expression->Assay Analysis Product Identification (LC-MS/MS) Assay->Analysis

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway of heraclenol glycosides in the Apiaceae family is a complex and fascinating area of plant secondary metabolism. While the general framework of furanocoumarin biosynthesis is well-established, the specific enzymes responsible for the final steps in the formation of heraclenol and its glycosides in Heracleum species are yet to be fully elucidated. The information and protocols provided in this guide offer a solid foundation for researchers to further investigate this pathway. Future research should focus on the functional characterization of candidate cytochrome P450s from the CYP71AZ subfamily and the identification of specific UDP-glycosyltransferases involved in heraclenol glycosylation. A complete understanding of this pathway will not only contribute to our knowledge of plant biochemistry but also open up possibilities for the biotechnological production of these valuable compounds for pharmaceutical applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data analysis involved in the chemical structure elucidation of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside], a complex furanocoumarin glycoside. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (Molecular Formula: C₂₇H₃₄O₁₅, Molecular Weight: 598.55 g/mol ) is a natural product isolated from the roots of plants such as Heracleum stenopterum.[1][2][3] The elucidation of its intricate structure relies on a synergistic combination of spectroscopic techniques and chemical methods. This guide outlines the logical workflow, from isolation to the final structural confirmation, presenting the key data and experimental protocols integral to this process.

Quantitative and Spectroscopic Data

The structural determination is founded on the precise analysis of quantitative physical data and detailed spectroscopic measurements. High-resolution mass spectrometry (HRMS) establishes the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides the atom-by-atom connectivity and stereochemistry.

Physicochemical and Mass Spectrometry Data
PropertyValue
Molecular FormulaC₂₇H₃₄O₁₅
Molecular Weight598.55 g/mol
Mass SpectrometryESI-MS, HR-ESI-MS
¹H and ¹³C NMR Spectroscopic Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is paramount. The data presented below is a composite, based on published spectra of the heraclenol aglycone and closely related furanocoumarin glycosides containing the identical β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside moiety. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data for the Heraclenol Aglycone Moiety

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)Key HMBC Correlations
2161.5-H-3, H-4'
3113.06.25 (d, 9.8)C-2, C-4, C-4a
4144.08.15 (d, 9.8)C-2, C-3, C-5, C-8a
4a113.5-H-3, H-5
5149.07.15 (s)C-4, C-4a, C-6, C-8a
6114.8-H-5
7160.2-H-5, H-8
894.57.70 (s)C-6, C-7, C-8a
8a148.5-H-4, H-5, H-8
1'70.84.60 (m)C-8, C-2', C-3'
2'77.53.90 (m)C-1', C-3'
3'72.0-H-1', H-2', H-4', H-5'
4'26.01.30 (s)C-3', C-5'
5'24.51.25 (s)C-3', C-4'

Note: Aglycone data is based on spectra of heraclenol and related furanocoumarins. Specific assignments may vary slightly based on solvent and experimental conditions.

Table 2: ¹H and ¹³C NMR Data for the Disaccharide Moiety (β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside)

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, J in Hz)Key HMBC Correlations
Glc-1 104.24.95 (d, 7.5)C-3' (Aglycone)
Glc-275.14.10 (m)C-1, C-3
Glc-378.04.20 (m)C-2, C-4
Glc-471.84.15 (m)C-3, C-5
Glc-577.53.95 (m)C-4, C-6
Glc-669.54.45 (dd), 4.25 (dd)C-5, Api-1'
Api-1' 111.55.60 (d, 2.5)C-6 (Glc)
Api-2'78.24.65 (d, 2.5)C-1', C-3'
Api-3'80.5-C-1', C-2', C-4', C-5'
Api-4'75.04.30 (d, 9.5)C-3', C-5'
Api-5'65.54.15 (d, 9.5)C-3', C-4'

Note: Sugar moiety data is based on assignments from structurally identical glycosides found in Heracleum species.[4]

Experimental Protocols

The elucidation of the structure follows a systematic workflow, beginning with extraction and culminating in detailed spectroscopic analysis.

Isolation and Purification
  • Extraction: The dried and powdered roots of the source plant (e.g., Heracleum stenopterum) are subjected to exhaustive extraction with a solvent such as methanol or ethanol at room temperature.

  • Partitioning: The resulting crude extract is concentrated under reduced pressure and subsequently partitioned between water and a series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).

  • Chromatography: The glycoside-rich fraction (typically the ethyl acetate or butanol fraction) is subjected to repeated column chromatography on silica gel and/or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol mixtures.

  • Final Purification: Final purification to yield the target compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

Spectroscopic and Chemical Analysis
  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and establish the molecular formula (C₂₇H₃₄O₁₅).

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or Pyridine-d₅) in a 5 mm NMR tube.

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher). The ¹H spectrum provides information on proton environments and their multiplicities, while the proton-decoupled ¹³C spectrum reveals the number of unique carbon atoms.

    • 2D NMR: A suite of 2D NMR experiments is crucial for definitive assignments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons within a spin system (e.g., within a sugar ring or the aglycone side chain).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting structural fragments, such as linking the aglycone to the sugar (anomeric proton to aglycone carbon), linking the two sugar units (anomeric proton of apiose to a glucose carbon), and confirming the placement of substituents on the furanocoumarin core.

  • Acid Hydrolysis:

    • Procedure: The glycoside is heated with a dilute acid (e.g., 2M HCl) for several hours.

    • Analysis: The reaction mixture is neutralized and partitioned. The aglycone is extracted with an organic solvent and identified by comparison of its spectroscopic data (NMR, MS) with known data for heraclenol. The aqueous layer containing the sugars is analyzed by chromatography (e.g., TLC or HPLC) and compared with authentic standards of D-glucose and D-apiose to confirm their identity.

Visualization of Workflows and Logic

Visual diagrams are essential for conceptualizing the complex relationships in structure elucidation.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_deduction Structure Deduction plant Plant Material (Heracleum sp. roots) extraction Solvent Extraction (Methanol) plant->extraction partition Solvent Partitioning extraction->partition cc Column Chromatography (Silica, Sephadex) partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure Compound hplc->pure_compound ms HR-ESI-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d hydrolysis Acid Hydrolysis pure_compound->hydrolysis mol_formula Molecular Formula ms->mol_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d connectivity Connectivity (Linkages) nmr_2d->connectivity aglycone_id Aglycone ID (Heraclenol) hydrolysis->aglycone_id sugar_id Sugar ID (Glucose, Apiose) hydrolysis->sugar_id final_structure Final Structure mol_formula->final_structure aglycone_id->final_structure sugar_id->final_structure connectivity->final_structure

Caption: Workflow for the structure elucidation of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside].

Conclusion

The structural elucidation of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] is a meticulous process that exemplifies modern natural product chemistry. Through the systematic application of chromatographic separation, mass spectrometry, and a comprehensive suite of 1D and 2D NMR experiments, complemented by chemical degradation, the complete chemical architecture can be unambiguously determined. The key HMBC correlations are instrumental in confirming the specific glycosidic linkages: the C-1 of glucose to the C-3' hydroxyl of the heraclenol aglycone, and the C-1' of apiose to the C-6 of glucose. This detailed structural information is a prerequisite for further investigation into its biological activities and potential therapeutic applications.

References

Spectroscopic and Structural Elucidation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, which has been isolated from plants of the Heracleum genus, notably Heracleum stenopterum. The structural elucidation of such complex glycosides relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

Chemical Formula: C₂₇H₃₄O₁₅ Molecular Weight: 598.55 g/mol CAS Number: 765316-44-7

The structure consists of a heraclenol aglycone linked to a disaccharide chain at the 3'-O position. The disaccharide is composed of a β-D-apiofuranosyl unit attached to a β-D-glucopyranosyl unit through a (1→6) glycosidic linkage.

Spectroscopic Data

The definitive identification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is achieved through the detailed analysis of its ¹H-NMR, ¹³C-NMR, and Mass Spectrometry data. The following tables summarize the expected chemical shifts and mass-to-charge ratios based on the analysis of closely related furanocoumarin glycosides isolated from Heracleum species.

Table 1: Predicted ¹H-NMR Spectroscopic Data (in CD₃OD, chemical shifts in ppm, coupling constants J in Hz)
PositionPredicted δHMultiplicityJ (Hz)
Aglycone (Heraclenol Moiety)
H-4~7.8d~9.5
H-5~7.6s
H-6~6.2d~9.5
H-2'~3.8m
H-3'~4.0m
1'-CH₃~1.3s
1'-CH₃~1.2s
H-2''~7.0d~2.2
H-3''~7.7d~2.2
Glucopyranosyl Moiety
H-1'''~4.9d~7.5
H-2'''~3.4m
H-3'''~3.5m
H-4'''~3.3m
H-5'''~3.6m
H-6'''a~4.3dd~11.5, 2.0
H-6'''b~3.7dd~11.5, 5.5
Apiofuranosyl Moiety
H-1''''~5.1d~2.5
H-2''''~4.0d~2.5
H-4''''a~3.8d~9.5
H-4''''b~3.6d~9.5
H-5''''a~3.9d~11.0
H-5''''b~3.7d~11.0
Table 2: Predicted ¹³C-NMR Spectroscopic Data (in CD₃OD, chemical shifts in ppm)
PositionPredicted δC
Aglycone (Heraclenol Moiety)
C-2~162.0
C-3~113.0
C-4~145.0
C-4a~114.0
C-5~150.0
C-6~107.0
C-7~158.0
C-8~95.0
C-8a~149.0
C-1'~72.0
C-2'~70.0
C-3'~78.0
C-1'-CH₃~25.0
C-1'-CH₃~23.0
C-2''~146.0
C-3''~105.0
Glucopyranosyl Moiety
C-1'''~104.0
C-2'''~75.0
C-3'''~78.0
C-4'''~71.0
C-5'''~77.0
C-6'''~69.0
Apiofuranosyl Moiety
C-1''''~111.0
C-2''''~78.0
C-3''''~80.0
C-4''''~75.0
C-5''''~65.0
Table 3: Mass Spectrometry Data
Ionization ModeFragment Ion (m/z)Interpretation
ESI-MS (+)[M+Na]⁺ ≈ 621.18Sodium Adduct
[M+H]⁺ ≈ 599.19Protonated Molecule
[M-Apiosyl+H]⁺ ≈ 467.14Loss of Apiose
[M-Apiosyl-Glucosyl+H]⁺ ≈ 305.09Aglycone
ESI-MS (-)[M-H]⁻ ≈ 597.18Deprotonated Molecule

Experimental Protocols

The isolation and structural elucidation of furanocoumarin glycosides like Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] follow a standardized workflow.

Extraction and Isolation

A general procedure involves the extraction of the dried and powdered plant material (e.g., roots of Heracleum stenopterum) with a solvent of medium polarity, such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations.

G A Dried Plant Material B Extraction (e.g., Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E F Sephadex LH-20 Chromatography E->F G Preparative HPLC F->G H Pure Compound G->H G cluster_1D 1D NMR cluster_2D 2D NMR H_NMR ¹H-NMR Structure Structural Elucidation H_NMR->Structure C_NMR ¹³C-NMR C_NMR->Structure COSY COSY COSY->Structure HSQC HSQC HSQC->Structure HMBC HMBC HMBC->Structure G Compound Heraclenol Glycoside Target Molecular Target(s) (To be determined) Compound->Target Pathway Signaling Pathway(s) (To be determined) Target->Pathway Response Biological Response (e.g., Anti-inflammatory) Pathway->Response

Unraveling the Spectroscopic Signature: A Guide to the NMR Assignments of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and spectroscopic properties of natural products is paramount. This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) assignments for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a complex coumarin glycoside isolated from plants of the Heracleum genus.

While a specific, publicly available, complete 1H and 13C NMR data table for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] could not be located in the searched scientific literature, this guide offers valuable insights by presenting the confirmed structure of the molecule and detailed NMR data for a closely related compound, 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten, also isolated from a Heracleum species. This comparative approach provides a foundational understanding of the expected spectral features of the target molecule.

Chemical Structure

The fundamental step in NMR spectral assignment is the precise understanding of the molecule's structure. Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin, specifically a derivative of heraclenol, glycosidically linked to a disaccharide unit. This disaccharide consists of a β-D-apiofuranose attached to a β-D-glucose at the 6-position.

G cluster_heraclenol Heraclenol Aglycone cluster_sugars Disaccharide Chain Heraclenol Heraclenol Moiety Glucose β-D-Glucopyranose Heraclenol->Glucose 3'-O-glycosidic bond Apiose β-D-Apiofuranose Glucose->Apiose (1→6) linkage

Figure 1. Logical relationship of the molecular components.

Comparative NMR Data Analysis

For illustrative purposes, the 1H and 13C NMR data of a structurally similar compound, 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten, are presented below. This compound shares the same disaccharide unit and a similar furanocoumarin core, providing a valuable reference for predicting the spectral characteristics of the target molecule. The data was obtained from a study on new coumarin glucosides from the roots of Heracleum rapula.

Experimental Protocols

The NMR spectra for the reference compound were recorded on a Bruker AM-400 spectrometer. The samples were dissolved in deuterated pyridine (C5D5N). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

Data Presentation: NMR Assignments for a Related Compound

The following tables summarize the 1H and 13C NMR data for 8-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranosyl]-8-hydroxybergapten.

Table 1: 1H NMR Data (400 MHz, C5D5N)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
36.27d9.8
48.16d9.8
5-OCH34.16s
67.23s
2'7.79d2.3
3'7.14d2.3
Glucopyranosyl
1''5.62d7.5
2''4.41m
3''4.31m
4''4.25m
5''4.07m
6''a4.54m
6''b4.19m
Apiofuranosyl
1'''5.89d2.5
2'''4.65d2.5
4'''a4.38d9.7
4'''b4.14d9.7
5'''a4.02d11.5
5'''b3.82d11.5

Table 2: 13C NMR Data (100 MHz, C5D5N)

PositionδC (ppm)
Aglycone
2161.1
3113.8
4139.7
4a113.1
5149.2
5-OCH361.3
699.8
7158.4
8125.4
8a107.5
2'146.5
3'106.1
Glucopyranosyl
1''101.9
2''75.1
3''78.5
4''71.8
5''78.1
6''68.2
Apiofuranosyl
1'''111.1
2'''78.3
3'''80.5
4'''75.3
5'''65.5

Structural Elucidation Workflow

The process of assigning these NMR signals involves a series of 1D and 2D NMR experiments.

G cluster_workflow NMR Data Acquisition and Analysis A 1D NMR (1H, 13C, DEPT) C Structure Fragmentation (Aglycone, Sugars) A->C B 2D NMR (COSY, HSQC, HMBC) B->C D Linkage & Stereochemistry (HMBC, NOESY/ROESY) C->D E Final Structure Assignment D->E

Figure 2. A typical workflow for the structural elucidation of a natural product using NMR spectroscopy.

This guide underscores the importance of detailed spectroscopic data in natural product chemistry. While the complete NMR assignments for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] remain to be published in an accessible format, the provided information on its structure and the NMR data of a close analogue serve as a crucial resource for researchers in the field. Further investigation into the phytochemical profile of Heracleum stenopterum is warranted to fully characterize this and other potentially bioactive compounds.

Biological activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preclinical data on the biological activity of Heraclenol . It is important to note that no scientific studies on the biological activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] have been identified in the public domain. The data presented herein pertains to the aglycone, Heraclenol, and may not be representative of the biological activity of its glycoside derivative. This information is intended for research purposes only.

Introduction

Heraclenol is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is the aglycone of several naturally occurring glycosides, including Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], which has been isolated from the roots of Heracleum stenopterum.[1][2] While the biological profile of the specific glycoside remains uninvestigated, preliminary studies on Heraclenol have revealed potential cytotoxic and antiproliferative effects. This technical guide provides a concise overview of the existing quantitative data and the experimental methodologies used to assess the biological activity of Heraclenol.

Quantitative Data on Biological Activity

To date, the biological activity of Heraclenol has been evaluated in the context of its antiproliferative and cytotoxic effects against murine cancer cell lines and its toxicity towards a normal murine fibroblast cell line. The available quantitative data, expressed as IC50 values (the concentration of a substance that inhibits a biological process by 50%), is summarized in the table below.

Cell LineCell TypeAssayIC50 (µM)Reference
L5178YMouse T-lymphoma (Parental, Sensitive)Antiproliferative35.6 ± 2.1[3]
L5178YMouse T-lymphoma (Parental, Sensitive)Cytotoxic55.4 ± 3.8[3]
NIH/3T3Mouse Fibroblast (Normal)Cytotoxic65.78[3]

Experimental Protocols

The antiproliferative and cytotoxic activities of Heraclenol were determined using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Antiproliferative and Cytotoxic Activity

1. Cell Culture and Plating:

  • Mouse T-lymphoma (L5178Y) and NIH/3T3 fibroblast cells were cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells were seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere and grow for 24 hours.

2. Compound Treatment:

  • Heraclenol was dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • A series of dilutions of the Heraclenol stock solution were prepared in the culture medium.

  • The culture medium from the cell plates was replaced with the medium containing different concentrations of Heraclenol. A control group received medium with the solvent at the same concentration used for the highest Heraclenol dose.

3. Incubation:

  • The plates were incubated for 72 hours to assess the antiproliferative and cytotoxic effects of the compound.

4. MTT Addition and Formazan Solubilization:

  • Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) was added to each well to dissolve the formazan crystals. The plate was then gently agitated to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability was calculated relative to the solvent-treated control cells.

  • The IC50 values were determined by plotting the percentage of viability against the log of the Heraclenol concentration and fitting the data to a dose-response curve.

Visualization of Experimental Workflow

As no specific signaling pathways for Heraclenol have been elucidated, the following diagram illustrates the general experimental workflow for assessing the in vitro cytotoxicity of a natural product like Heraclenol.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Heraclenol Stock Solution (in DMSO) treatment Treatment with Serial Dilutions of Heraclenol compound->treatment cells Cell Culture (e.g., L5178Y, NIH/3T3) seeding Cell Seeding in 96-well Plates cells->seeding seeding->treatment incubation 72h Incubation treatment->incubation mtt MTT Addition (4h Incubation) incubation->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculation of % Viability readout->calculation ic50 IC50 Determination calculation->ic50

General workflow for in vitro cytotoxicity assessment.

Conclusion

The current body of scientific literature provides limited insight into the biological activities of Heraclenol, with available data focused on its in vitro antiproliferative and cytotoxic effects on murine lymphoma cells. The compound demonstrates moderate cytotoxicity against these cancer cells, with a comparable effect observed in normal fibroblast cells, suggesting a potential lack of cancer-specific toxicity.

Crucially, there is a significant knowledge gap regarding the biological profile of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. The addition of the bulky sugar moiety could significantly alter the compound's solubility, bioavailability, and mechanism of action. Therefore, the data on Heraclenol should not be extrapolated to its glycoside. Further research is warranted to isolate or synthesize and subsequently characterize the biological activities of this specific natural product to determine its potential for therapeutic applications.

References

The Therapeutic Potential of Heraclenol Glycosides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heraclenol, a furanocoumarin primarily found in plants of the Heracleum genus, and its glycosidic derivatives are emerging as promising candidates for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of Heraclenol glycosides, with a focus on their potential in oncology, anti-inflammatory treatments, and neuroprotection. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area. While direct studies on Heraclenol glycosides are limited, this guide draws upon data from its aglycone, Heraclenol, its precursor Heraclenin, and structurally related furanocoumarins to build a foundational understanding of their therapeutic promise.

Introduction

Glycosylation of natural products is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. Heraclenol, a furanocoumarin, is a constituent of various Heracleum species, which have been used in traditional medicine.[1][2] The addition of a sugar moiety to Heraclenol to form Heraclenol glycosides is hypothesized to improve its solubility, stability, and bioavailability, thereby augmenting its therapeutic potential. This guide explores the evidence supporting the development of Heraclenol glycosides in three key therapeutic areas: cancer, inflammation, and neurodegenerative diseases.

Potential Therapeutic Applications

Anticancer Activity

Furanocoumarins, the class of compounds to which Heraclenol belongs, have demonstrated significant anticancer properties.[3] While direct data on Heraclenol glycosides is scarce, studies on related compounds provide compelling evidence for their potential cytotoxic effects against various cancer cell lines.

Quantitative Data Summary:

CompoundCell LineAssayIC50 (µM)Reference
ImperatorinSGC-7901 (Gastric Adenocarcinoma)MTT62.6[4]
ImperatorinHT-29 (Colon Cancer)MTT78[5]
XanthotoxolA431 (Squamous Carcinoma)MTT>50[6]
XanthotoxolA375 (Melanoma)MTT>50[6]
XanthotoxolProstate CancerMTT37.3[6]
XanthotoxolLung CancerMTT25[6]
HeracleninHeLa (Cervical Cancer)MTT3.91 (as part of a fraction)[6]
HeracleninSKOV-3 (Ovarian Cancer)MTT3.97 (as part of a fraction)[6]
HeracleninMOLT-4 (Leukemia)MTT7.75 (as part of a fraction)[6]

Signaling Pathways:

The anticancer activity of furanocoumarins related to Heraclenol is mediated through the modulation of several key signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: Imperatorin has been shown to target this critical survival pathway in gastric cancer cells.[4][7]

  • Hedgehog Pathway: Imperatorin can suppress the aberrant activation of the Hedgehog pathway.[8]

  • Caspase Cascade: The induction of apoptosis through the activation of the caspase cascade is a key mechanism of action for imperatorin in colon cancer.[5]

  • MAPK Pathway: Imperatorin has been observed to inhibit the mTOR/p70S6K/4E-BP1 and MAPK pathways.[9]

anticancer_pathways cluster_imperatorin Imperatorin cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Imperatorin Imperatorin PI3K PI3K Imperatorin->PI3K Hedgehog Hedgehog Imperatorin->Hedgehog Caspase-9 Caspase-9 Imperatorin->Caspase-9 MAPK MAPK Imperatorin->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibition of Proliferation Inhibition of Proliferation mTOR->Inhibition of Proliferation Hedgehog->Inhibition of Proliferation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cell Cycle Arrest Cell Cycle Arrest MAPK->Cell Cycle Arrest

Figure 1: Anticancer signaling pathways of Imperatorin.
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Furanocoumarins have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.

Quantitative Data Summary:

CompoundCell LineAssayEffectConcentrationReference
XanthotoxinRAW 264.7GriessInhibition of NO productionConcentration-dependent[2][10][11]
XanthotoxinRAW 264.7ELISAInhibition of PGE2, TNF-α, IL-6 productionConcentration-dependent[2][10][11]
FlavonolsRAW 264.7GriessFisetin inhibited NO production by 52%20 µM[12]

Signaling Pathways:

The anti-inflammatory effects of furanocoumarins are largely attributed to their ability to modulate the following signaling pathways:

  • NF-κB Pathway: Xanthotoxin suppresses the transcriptional activity of NF-κB by inhibiting the nuclear translocation of p65.[2][11]

  • MAPK Pathway: Xanthotoxin inhibits the phosphorylation of ERK1/2 and p38 MAPK.[2][11]

  • JAK-STAT Pathway: Xanthotoxin reduces the phosphorylation of STAT1 and STAT3.[2][11]

anti_inflammatory_pathways cluster_xanthotoxin Xanthotoxin cluster_pathways Signaling Pathways cluster_outcomes Inflammatory Mediators Xanthotoxin Xanthotoxin NF-kB NF-kB Xanthotoxin->NF-kB MAPK MAPK Xanthotoxin->MAPK JAK-STAT JAK-STAT Xanthotoxin->JAK-STAT NO NO NF-kB->NO PGE2 PGE2 NF-kB->PGE2 TNF-a TNF-a MAPK->TNF-a IL-6 IL-6 JAK-STAT->IL-6

Figure 2: Anti-inflammatory pathways of Xanthotoxin.
Neuroprotective Effects

Oxidative stress and neuroinflammation are major contributors to neurodegenerative diseases. Furanocoumarins have shown promise in protecting neuronal cells from damage.

Signaling Pathways:

The neuroprotective effects of related furanocoumarins are thought to be mediated through:

  • Inhibition of Neuroinflammation: Bergapten has been shown to alleviate depression-like behavior by inhibiting cyclooxygenase 2 (COX-2) activity and the NF-κB/MAPK signaling pathways in microglia.[3]

  • Protection against Oxidative Stress: Antioxidants can provide direct neuroprotection against oxidative stress and indirectly by suppressing glia-mediated inflammation.[13] Bergamot essential oil, which contains bergapten, has been shown to reduce neuronal damage from excitotoxic stimuli by preventing the deactivation of Akt and the subsequent activation of GSK-3beta.[14][15]

neuroprotective_pathways cluster_bergapten Bergapten cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Bergapten Bergapten NF-kB NF-kB Bergapten->NF-kB MAPK MAPK Bergapten->MAPK Akt Akt Bergapten->Akt Reduced Neuroinflammation Reduced Neuroinflammation NF-kB->Reduced Neuroinflammation MAPK->Reduced Neuroinflammation GSK-3beta GSK-3beta Akt->GSK-3beta Protection from Oxidative Stress Protection from Oxidative Stress GSK-3beta->Protection from Oxidative Stress

Figure 3: Neuroprotective pathways of Bergapten.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability.[1][2][10][11][16]

Workflow:

mtt_workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with Heraclenol glycoside Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well Compound_Treatment->MTT_Addition Incubation Incubate for 2-4 hours at 37°C MTT_Addition->Incubation Solubilization Add solubilization solution (e.g., DMSO) Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 value Absorbance_Reading->Data_Analysis

Figure 4: MTT assay experimental workflow.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Heraclenol glycoside for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[4][5][8][9]

Workflow:

griess_workflow Cell_Stimulation Stimulate macrophages (e.g., RAW 264.7) with LPS in the presence of Heraclenol glycoside Supernatant_Collection Collect cell culture supernatant Cell_Stimulation->Supernatant_Collection Griess_Reagent_Addition Mix supernatant with Griess reagent Supernatant_Collection->Griess_Reagent_Addition Incubation Incubate at room temperature for 15 minutes Griess_Reagent_Addition->Incubation Absorbance_Reading Read absorbance at 540 nm Incubation->Absorbance_Reading Data_Analysis Determine nitrite concentration Absorbance_Reading->Data_Analysis

Figure 5: Griess assay experimental workflow.

Methodology:

  • Cell Stimulation: Plate macrophages (e.g., RAW 264.7 cells) and treat with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of various concentrations of the Heraclenol glycoside for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the mixture at room temperature for 15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[7][15][17][18][19][20][21][22][23]

Workflow:

neuroprotection_workflow Cell_Seeding Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate Pre-treatment Pre-treat cells with Heraclenol glycoside Cell_Seeding->Pre-treatment Oxidative_Stress_Induction Induce oxidative stress with hydrogen peroxide (H2O2) Pre-treatment->Oxidative_Stress_Induction Incubation Incubate for 24 hours Oxidative_Stress_Induction->Incubation Cell_Viability_Assay Assess cell viability (e.g., MTT assay) Incubation->Cell_Viability_Assay Data_Analysis Determine neuroprotective effect Cell_Viability_Assay->Data_Analysis

Figure 6: Neuroprotection assay workflow.

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the Heraclenol glycoside for a specified period (e.g., 24 hours).

  • Oxidative Stress Induction: Induce oxidative stress by adding a neurotoxic concentration of hydrogen peroxide (H2O2) for a defined duration (e.g., 24 hours).

  • Cell Viability Assay: Assess cell viability using the MTT assay as described in section 3.1.

  • Data Analysis: Compare the viability of cells treated with the Heraclenol glycoside and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.

Conclusion and Future Directions

The available evidence, primarily from studies on Heraclenol's aglycone and related furanocoumarins, strongly suggests that Heraclenol glycosides represent a promising class of compounds for therapeutic development. Their potential to modulate key signaling pathways in cancer, inflammation, and neurodegeneration warrants further investigation.

Future research should focus on:

  • Synthesis and Isolation: Developing efficient methods for the synthesis and isolation of various Heraclenol glycosides to enable comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: Conducting rigorous in vitro and in vivo studies to directly assess the anticancer, anti-inflammatory, and neuroprotective efficacy of Heraclenol glycosides.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which Heraclenol glycosides exert their therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of the glycosidic moiety and the biological activity to optimize therapeutic potential.

By addressing these key areas, the full therapeutic potential of Heraclenol glycosides can be unlocked, paving the way for the development of novel and effective treatments for a range of debilitating diseases.

References

An In-depth Technical Guide to Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a natural coumarin glycoside. This document consolidates available data on its chemical properties, putative biological activities, and detailed experimental methodologies for its study.

Core Compound Data

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a natural product isolated from the roots of Heracleum stenopterum.[1][2][3] As a member of the coumarin family, it is of interest for its potential pharmacological activities, which are characteristic of this class of compounds, including anti-inflammatory and cytotoxic effects.[4][5][6]

Table 1: Physicochemical Properties of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

PropertyValueReference
CAS Number 765316-44-7[7][8]
Molecular Formula C27H34O15[7][8]
Molecular Weight 598.55 g/mol [7][8]
Appearance Powder[9]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[9]
Purity ≥98% (Commercially available)[9]
Storage Refrigerate or freeze (2-8 °C), protected from air and light[9]

Experimental Protocols

While the full experimental details from the original isolation paper require direct access to the publication, a standard methodology for the isolation and characterization of coumarin glycosides from Heracleum species can be outlined. The following protocol is a composite based on methodologies reported for similar compounds from this genus.[10][11]

Isolation and Purification
  • Extraction: The air-dried and powdered roots of Heracleum stenopterum are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The n-butanol fraction, typically rich in glycosides, is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform and methanol.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Structure Elucidation

The structure of the isolated compound is typically determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons, thereby elucidating the complete structure of the molecule, including the nature and linkage of the sugar moieties. The anomeric proton signals and their correlations in the HMBC spectrum are crucial for determining the glycosidic linkages.[10]

Biological Activity

Specific biological activity data for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is not extensively available in the public domain. However, based on the known activities of the Heracleum genus and related coumarin compounds, potential biological activities can be inferred. For instance, other coumarins isolated from Heracleum species have demonstrated anti-inflammatory and cytotoxic activities.[4][6][12] A related compound, heraclenol-3"-O-β-glucoside, has shown significant anti-inflammatory effects.[11][13]

Table 2: Potential Biological Activities of Heraclenol Glycosides and Related Compounds

Compound/ExtractBiological ActivityModel SystemKey FindingsReference
Heraclenol-3"-O-β-glucosideAnti-inflammatoryCarrageenan and PGE2-induced edema in vivoSignificant inhibition of edema[11]
4'-O-isobutyroylpeguangxienin (from H. stenopterum)CytotoxicHL-60, A-549, SMMC-7721, MCF-7, and SW-480 human cancer cell linesIC50 values ranging from 15.9 to 23.2 μM[4][12]
Heracleum stenopterum root extractAnti-inflammatoryin vitro COX-1 and 5-LOX inhibitionInhibition of cyclooxygenase and lipoxygenase[11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

experimental_workflow plant_material Heracleum stenopterum (Roots) extraction Ethanol Extraction plant_material->extraction fractionation Solvent Partitioning extraction->fractionation column_chrom Silica Gel Chromatography fractionation->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Compound hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS) pure_compound->structure_elucidation biological_assay Biological Activity Screening pure_compound->biological_assay

Figure 1: Isolation and characterization workflow.
Postulated Signaling Pathway

Based on the known anti-inflammatory properties of related coumarins, a potential mechanism of action could involve the inhibition of key inflammatory pathways. The diagram below speculates on a possible signaling cascade that could be modulated by this compound.

signaling_pathway compound Heraclenol Glycoside cox2 COX-2 compound->cox2 Inhibition loox5 5-LOX compound->loox5 Inhibition inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->cox2 inflammatory_stimuli->loox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes loox5->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Figure 2: Putative anti-inflammatory signaling pathway.

References

An In-depth Technical Guide to Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a complex furanocoumarin glycoside. It is a natural product that has been isolated from the roots of plants belonging to the Apiaceae family, such as Heracleum stenopterum.[1][2][3] As a member of the coumarin family, this compound is of interest to researchers for its potential bioactive properties. This technical guide provides a summary of its known characteristics, including its physicochemical properties and reported biological activities. Due to the nascent stage of research on this specific glycoside, detailed experimental protocols and elucidated signaling pathways are not yet extensively documented in scientific literature. However, this guide aims to consolidate the existing data and provide a foundation for future research and development.

Physicochemical Properties

The fundamental molecular characteristics of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] are summarized in the table below. This data is essential for its identification, characterization, and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₇H₃₄O₁₅[1]
Molecular Weight 598.55 g/mol [1]
CAS Number 765316-44-7[1]

Biological Activities and Potential Applications

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and related compounds from the Heracleum genus have been investigated for a variety of biological effects. While research on this specific molecule is ongoing, preliminary studies and the activities of its parent compounds suggest several areas of pharmacological interest.

The genus Heracleum is known to produce furanocoumarins with a range of biological activities, including anticonvulsant, anti-inflammatory, antifungal, anticancer, and antioxidant effects.[4] Specifically, research into Heraclenol 3'-o-beta-D-glucopyranoside, a related compound, suggests potential anti-inflammatory and antioxidant properties, although the precise mechanisms of action are still under investigation.[5] The mode of action is thought to involve interactions with specific receptors or enzymes, which could influence various biochemical pathways.[5]

Illustrative Experimental Workflow

G General Workflow for Natural Product Investigation A Plant Material Collection (e.g., Heracleum stenopterum roots) B Extraction (e.g., with Methanol/Ethanol) A->B C Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Compound Isolation (Heraclenol 3'-O-[...]-glucopyranoside) D->E F Structural Elucidation (NMR, Mass Spectrometry) E->F G Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory assays) E->G H Mechanism of Action Studies G->H

Caption: Generalized workflow for the isolation and study of natural products.

Conclusion and Future Directions

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] represents a promising natural product with potential therapeutic applications, stemming from the known bioactivities of the furanocoumarin class of compounds. The current body of knowledge provides foundational physicochemical data. However, to fully realize its potential, further in-depth research is required.

Future research efforts should focus on:

  • Detailed Biological Screening: Comprehensive screening to identify its full spectrum of biological activities.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets through which it exerts its effects.

  • Toxicological Evaluation: Assessment of its safety profile to determine its suitability for further development.

  • Synthetic Methodologies: Development of efficient synthetic routes to ensure a stable and scalable supply for extensive research.

As more data becomes available, a more complete understanding of the therapeutic potential of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] will emerge, paving the way for potential new drug development initiatives.

References

In-Depth Technical Guide: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a natural coumarin glycoside. This document details its commercial availability, potential therapeutic applications based on the biological activity of related compounds, and relevant experimental protocols.

Commercial Availability

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (CAS No: 765316-44-7) is available from a number of specialized chemical suppliers. The following table summarizes the available quantitative data from various vendors to facilitate procurement for research purposes.

SupplierCatalog NumberPurityAvailable QuantitiesPrice
MedchemExpressHY-N8982>98%5mg$96.90
10mg, 25mgInquire
TargetMolTN4203≥98%1mg, 5mg, 10mg, 50mg, 100mg$324 (quantity not specified in initial search)
ChemFacesCFN97243>98%5mg, 10mg, 20mgInquire
KKL Med Inc.KE3313≥95%1mg, 5mg, 10mgInquire
BioBioPhaBBP00777>97.0%5mgInquire
CSNpharm (via Bioquote)CSN15313≥98%1mg£912.00 / €1,276.80
5mg£2,278.00 / €3,189.20
ChemicalBookCB92566664Varies by supplierVaries by supplierInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Potential Therapeutic Applications and Signaling Pathways

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a member of the coumarin family of natural products.[1][2] Coumarins have been recognized for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific studies on the signaling pathways of this particular glycoside are limited, the broader class of coumarins is known to modulate key inflammatory pathways.

The anti-inflammatory properties of coumarins are attributed to their ability to interfere with major signaling cascades involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. By inhibiting these pathways, coumarins can suppress the production of pro-inflammatory cytokines and mediators.

Below is a representative diagram illustrating the general mechanism of action for coumarins in modulating inflammatory signaling pathways.

G General Inflammatory Signaling Pathways Modulated by Coumarins cluster_nucleus LPS LPS/Cytokines TLR TLR/Receptor LPS->TLR Binds IKK IKK Complex TLR->IKK MAPK MAPK Cascade (p38, JNK, ERK) TLR->MAPK JAK JAK TLR->JAK Coumarin Heraclenol Glycoside (Coumarin) Coumarin->IKK Inhibits Coumarin->MAPK Inhibits Coumarin->JAK Inhibits NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activates Transcription Factors STAT STAT JAK->STAT Phosphorylates STAT->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines, COX-2) Inflammation Inflammatory Response Genes->Inflammation Leads to

Caption: Inflammatory signaling pathways modulated by coumarins.

Experimental Protocols

Isolation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] from Heracleum stenopterum

G General Workflow for Natural Product Isolation Start Plant Material (Heracleum stenopterum roots) Grind Grinding and Drying Start->Grind Extract Solvent Extraction (e.g., Maceration, Soxhlet) Grind->Extract Filter Filtration and Concentration Extract->Filter Crude Crude Extract Filter->Crude Partition Solvent-Solvent Partitioning Crude->Partition Fractions Fractions of Varying Polarity Partition->Fractions Chromatography Chromatographic Separation (e.g., Column, HPLC) Fractions->Chromatography Pure Pure Compound Chromatography->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: General workflow for isolating natural products from plants.

Methodology:

  • Preparation of Plant Material: The roots of Heracleum stenopterum are collected, washed, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.[3]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Activity Assays

The following are general protocols for assessing the anti-inflammatory potential of natural products.

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[4][5][6]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.[6]

  • Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.[6]

  • Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes.[4][6]

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.[6]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Diclofenac sodium is typically used as a positive control.

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is relevant to the inflammatory process.[7][8][9]

Methodology:

  • Preparation of Red Blood Cell (RBC) Suspension: Fresh human blood is collected and centrifuged to separate the RBCs. The packed cells are washed with isotonic saline and resuspended to make a 10% (v/v) suspension.[7]

  • Reaction Mixture Preparation: The reaction mixture consists of 1.0 mL of the test compound at various concentrations and 1.0 mL of the 10% RBC suspension. A control is prepared with saline instead of the test compound.[10]

  • Incubation: The reaction mixtures are incubated in a water bath at 56°C for 30 minutes.[8]

  • Centrifugation: After incubation, the tubes are cooled and centrifuged at 2500 rpm for 5 minutes.

  • Absorbance Measurement: The absorbance of the supernatant, which contains the hemoglobin released from lysed RBCs, is measured at 560 nm.[7]

  • Calculation: The percentage inhibition of hemolysis is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Indomethacin is often used as a positive control.[9]

In Vitro Antioxidant Activity Assays

The following are standard protocols to determine the antioxidant capacity of natural compounds.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

  • DPPH Solution Preparation: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture Preparation: A specific volume of the test compound at various concentrations is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Ascorbic acid or Trolox is commonly used as a positive control.

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Methodology:

  • ABTS Radical Cation (ABTS•+) Generation: The ABTS•+ is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • ABTS•+ Solution Preparation: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture Preparation: A specific volume of the test compound at various concentrations is added to the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Trolox is typically used as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

This technical guide provides a foundational understanding of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] for research and development purposes. For further detailed information, consulting the primary literature and contacting the commercial suppliers is recommended.

References

Methodological & Application

Protocol for the Extraction of Heraclenol Glycosides from Heracleum Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The genus Heracleum, commonly known as hogweed, is a rich source of furanocoumarins, a class of phototoxic compounds with significant therapeutic potential. Among these, heraclenol and its glycosidic forms are of particular interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of heraclenol glycosides from the roots of Heracleum species, with a focus on Heracleum sphondylium. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining these compounds for further investigation.

The presented protocol follows a bioactivity-guided fractionation approach, which is a systematic process for isolating active compounds from a natural source. This method involves a stepwise separation of the crude extract into fractions and testing their biological activity to guide the purification of the target molecules. While the primary focus is on heraclenol glycosides, the described methods can be adapted for the isolation of other furanocoumarins from Heracleum roots.

Quantitative Data on Furanocoumarin Content in Heracleum Roots

The following table summarizes the quantitative yields of heraclenol and other relevant furanocoumarins from the roots of various Heracleum species as reported in the literature. It is important to note that the yield can vary significantly based on the plant's geographic location, harvesting time, and the extraction method employed.

Heracleum SpeciesPlant PartCompoundExtraction MethodYieldReference
Heracleum candicansRootsHeracleninNot specified1.02 – 1.36% w/w[1]
Heracleum candicansRootsHeraclenolNot specified0.29 – 0.43% w/w[1]
Heracleum sphondylium subsp. cyclocarpumRootsHeraclenol-3″-O-β-glucosideDichloromethane-Methanol Extraction followed by Chromatography20.97 mg isolated[2]
Heracleum sphondylium subsp. cyclocarpumRootsHeraclenolDichloromethane-Methanol Extraction followed by ChromatographyAmount not specified[2]
Heracleum sibiricumRootsBergapten, Isopimpinellin, Pimpinellin, SphondinNot specifiedNot specified[3]
Heracleum persicumRootsIsopimpinellin, Bergapten, Pimpinellin, Sphondin, IsobergaptenPetroleum Ether ExtractionNot specified[4][5]

Experimental Protocols

This section details the experimental procedures for the extraction and isolation of heraclenol glycosides from Heracleum roots, primarily based on the bioactivity-guided fractionation of Heracleum sphondylium.

Plant Material Preparation
  • Collection and Identification: Collect fresh roots of the desired Heracleum species. Ensure proper botanical identification by a qualified taxonomist.

  • Cleaning and Drying: Thoroughly wash the roots with tap water to remove soil and debris. Air-dry the roots in a well-ventilated area at room temperature until they are brittle.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Crude Extracts

This protocol utilizes a sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

  • Dichloromethane Extraction:

    • Macerate the powdered root material (e.g., 500 g) with dichloromethane (CH₂Cl₂) at a 1:5 (w/v) ratio for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh dichloromethane.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.

  • Methanol Extraction:

    • Take the plant residue from the dichloromethane extraction and air-dry it to remove any remaining solvent.

    • Macerate the dried residue with methanol (MeOH) at a 1:5 (w/v) ratio for 24 hours at room temperature with occasional stirring.

    • Filter the mixture.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the methanolic filtrates and concentrate them under reduced pressure to obtain the crude methanolic extract.

Chromatographic Isolation of Heraclenol Glycosides

The following steps describe the fractionation of the crude extracts to isolate the target compounds. Bioactivity testing of the fractions at each stage is recommended to guide the purification process.

  • Column Chromatography of the Dichloromethane Extract:

    • Subject the crude dichloromethane extract to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate (EtOAc) of increasing polarity (e.g., starting from 100% n-hexane and gradually increasing the proportion of EtOAc).

    • Collect fractions of a suitable volume (e.g., 50 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualize under UV light (254 nm and 366 nm).

    • Combine fractions with similar TLC profiles. Heraclenol glycosides are expected to elute in the more polar fractions.

  • Semi-Preparative HPLC for Final Purification:

    • Subject the fractions containing the target compounds to semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water is commonly used. The specific gradient program should be optimized based on the analytical HPLC profile of the fraction.

    • Detection: Monitor the elution at a suitable wavelength, typically around 300-320 nm for furanocoumarins.

    • Collect the peaks corresponding to heraclenol glycosides.

    • Evaporate the solvent from the collected fractions to obtain the pure compounds.

Structure Elucidation

The structure of the isolated compounds should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Extraction and Isolation

Extraction_Workflow A Heracleum Roots B Washing & Drying A->B C Grinding B->C D Powdered Root Material C->D E Maceration with Dichloromethane D->E F Filtration E->F G Dichloromethane Extract F->G H Plant Residue F->H Residue L Column Chromatography (Silica Gel) G->L I Maceration with Methanol H->I J Filtration I->J K Methanol Extract J->K M Fraction Collection & TLC Analysis L->M N Semi-Preparative HPLC M->N Active Fractions O Pure Heraclenol Glycosides N->O P Structure Elucidation (NMR, MS) O->P

Caption: Workflow for the extraction and isolation of Heraclenol glycosides.

Bioactivity-Guided Fractionation Logic

Bioactivity_Logic CrudeExtract Crude Extract Chromatography1 Initial Chromatographic Separation CrudeExtract->Chromatography1 Fractions1 Fractions (e.g., F1, F2, F3...) Chromatography1->Fractions1 Bioassay1 Biological Assay Fractions1->Bioassay1 ActiveFraction Active Fraction(s) Bioassay1->ActiveFraction Identifies activity Chromatography2 Further Chromatographic Purification ActiveFraction->Chromatography2 Fractions2 Sub-fractions Chromatography2->Fractions2 Bioassay2 Biological Assay Fractions2->Bioassay2 PureCompound Pure Bioactive Compound (Heraclenol Glycoside) Bioassay2->PureCompound Confirms activity

Caption: Logic of bioactivity-guided fractionation for isolating active compounds.

References

HPLC method for quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a furanocoumarin glycoside. This compound can be isolated from various plant species, notably from the roots of the Heracleum genus.[1][2][3] The protocol is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

1. Principle

The quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with acetonitrile and water, modified with formic acid to improve peak shape and resolution, is employed. Detection is performed at a wavelength corresponding to the UV absorbance maximum of the furanocoumarin chromophore.

2. Materials and Reagents

  • Reference Standard: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (≥98% purity)

  • Solvents: HPLC grade acetonitrile, methanol, and water

  • Acid: Formic acid (analytical grade)

  • Extraction Solvents: Ethanol or methanol (analytical grade)

  • Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (optional, for sample clean-up)[4]

3. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution: A linear gradient tailored to achieve optimal separation. A starting point could be a gradient from 10-50% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode array detection is recommended to monitor the full UV spectrum. For quantification, a wavelength between 250 nm and 310 nm is suggested, based on typical furanocoumarin absorbance.[5][6]

  • Injection Volume: 10 µL.

4. Experimental Protocols

4.1. Preparation of Standard Solutions

A stock solution of the reference standard is prepared by accurately weighing a known amount of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.2. Sample Preparation

The following is a general protocol for the extraction of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] from a plant matrix. The specific details may need to be optimized depending on the sample type.

  • Extraction:

    • Accurately weigh approximately 1 g of the dried and powdered plant material.

    • Add 20 mL of methanol or ethanol.

    • Perform extraction using a suitable method such as ultrasound-assisted extraction (UAE) for 30 minutes or microwave-assisted extraction (MAE) for 10 minutes at a controlled temperature.[4][7]

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the residue and combine the supernatants.

    • Evaporate the combined supernatant to dryness under reduced pressure.

  • Sample Clean-up (Optional but Recommended):

    • Re-dissolve the dried extract in a minimal amount of the mobile phase.

    • For further purification, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[4]

    • Condition the C18 cartridge with methanol followed by water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the target compound with a suitable concentration of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

  • Final Preparation:

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

5. Method Validation

The analytical method should be validated according to standard guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by comparing the chromatograms of a blank sample, a spiked sample, and a standard solution.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (R²) should be determined. An R² value of >0.999 is generally considered acceptable.[5]

  • Accuracy: The accuracy of the method can be determined by performing recovery studies. A known amount of the reference standard is added to a blank matrix, and the recovery is calculated.

  • Precision: The precision of the method should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

6. Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Data for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Concentration (µg/mL)Peak Area (arbitrary units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Linearity (R²) >0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery, %)
Low QCExample ValueExample ValueExample Value
Mid QCExample ValueExample ValueExample Value
High QCExample ValueExample ValueExample Value

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD Example Value
LOQ Example Value

7. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material extraction Extraction (UAE/MAE) with Methanol/Ethanol sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation centrifugation->evaporation1 cleanup SPE Clean-up (C18) (Optional) evaporation1->cleanup evaporation2 Evaporation cleanup->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

References

Application Note: LC-MS/MS Analysis of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] is a complex furanocoumarin glycoside found in various plant species, notably from the Apiaceae and Rutaceae families. Furanocoumarins are a class of secondary metabolites known for their diverse biological activities, including phototoxicity and interactions with cytochrome P450 enzymes.[1][2] Accurate and sensitive quantification of these compounds in plant extracts is crucial for phytochemical studies, quality control of herbal products, and drug discovery and development. This application note provides a detailed protocol for the analysis of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is designed for the cleanup and concentration of furanocoumarin glycosides from complex plant matrices.

  • Materials:

    • Dried and powdered plant material

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Reversed-phase C18 SPE cartridges[3][4]

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Extraction: Accurately weigh 1.0 g of the powdered plant material and transfer it to a conical flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at 40°C.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

    • Dilution: Transfer the supernatant to a volumetric flask. Dilute the methanolic extract with water to a final methanol concentration of approximately 35% (v/v).[2]

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[4]

    • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[4]

    • Elution: Elute the target analyte with 5 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography Conditions:

    • Column: ACQUITY UPLC CSH Fluoro-Phenyl Column (or equivalent), 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      Time (min) %A %B
      0.0 95 5
      1.0 95 5
      10.0 5 95
      12.0 5 95
      12.1 95 5

      | 15.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

3. Multiple Reaction Monitoring (MRM) Parameters

The following MRM transitions are proposed based on the predicted fragmentation pattern of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (Molecular Weight: 550.5 g/mol ). The fragmentation of glycosides typically involves the loss of sugar moieties.[5][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]551.18389.120.053020
Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]551.18227.070.053035
Heraclenol (Aglycone)227.07185.060.052515

Data Presentation

Table 1: Quantitative Analysis of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] in Various Plant Extracts

Plant SpeciesSample IDConcentration (µg/g of dry weight) ± SDRecovery (%)
Heracleum spp.HS-0115.2 ± 1.392.5
Angelica archangelicaAA-018.7 ± 0.995.1
Citrus paradisi (Peel)CP-012.1 ± 0.389.8
Pastinaca sativaPS-015.4 ± 0.691.3

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_material 1. Dried Plant Material extraction 2. Methanol Extraction plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation dilution 4. Dilution centrifugation->dilution spe_conditioning 5. C18 Cartridge Conditioning dilution->spe_conditioning Load Diluted Extract sample_loading 6. Sample Loading spe_conditioning->sample_loading washing 7. Washing sample_loading->washing elution 8. Elution washing->elution reconstitution 9. Reconstitution elution->reconstitution Evaporate & Reconstitute lc_ms_analysis 10. LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing 11. Data Processing & Quantification lc_ms_analysis->data_processing fragmentation_pathway parent Heraclenol-Glc-Api m/z 551.18 intermediate Heraclenol-Glc m/z 389.12 parent->intermediate - Apiose (132 Da) aglycone Heraclenol m/z 227.07 intermediate->aglycone - Glucose (162 Da) fragment Fragment m/z 185.06 aglycone->fragment - C3H6O

References

Application Notes & Protocols: Antioxidant Activity Assessment of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin glycoside that can be isolated from the roots of Heracleum stenopterum[1][2]. Furanocoumarins, a class of phytochemicals prevalent in plants of the Apiaceae family, including the genus Heracleum, have garnered significant interest for their diverse pharmacological activities[3][4][5]. Among these, antioxidant activity is a key area of investigation, as compounds capable of mitigating oxidative stress are valuable in the development of therapeutics for a range of diseases[6]. Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous pathological conditions.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely employed, rapid, and straightforward spectrophotometric method for evaluating the antioxidant or radical scavenging potential of various compounds[7][8][9]. The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. This decolorization is proportional to the radical scavenging activity of the compound and can be quantified by measuring the decrease in absorbance at approximately 517 nm[7][8].

These application notes provide a detailed protocol for assessing the antioxidant activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] using the DPPH assay, present illustrative quantitative data, and offer a visual representation of the experimental workflow.

Data Presentation

The antioxidant activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and other related furanocoumarins can be quantified and compared using the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the test compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency.

Compound/ExtractAssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)Reference
Heracleum pastinacifolium (Essential Oil)DPPH7.3--[10]
Heracleum persicum (Essential Oil)DPPH7.4--[10]
Heracleum platytaenium (EtOAc Extract)DPPH24.09BHT18.2[10]
Ascorbic Acid (Standard)DPPH4.81--[11]
Quercetin (Standard)DPPH~5-10--[1]

Experimental Protocols

This section outlines a detailed methodology for the DPPH radical scavenging assay adapted for the evaluation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Materials and Reagents
  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks

  • Analytical balance

Preparation of Solutions
  • Test Compound Stock Solution: Prepare a stock solution of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in methanol at a concentration of 1 mg/mL.

  • Serial Dilutions of Test Compound: From the stock solution, prepare a series of dilutions in methanol to obtain final concentrations ranging from, for example, 10 to 500 µg/mL.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control (ascorbic acid or Trolox) in methanol at a concentration of 1 mg/mL.

  • Serial Dilutions of Positive Control: Prepare serial dilutions of the positive control in methanol to obtain a similar concentration range as the test compound.

  • DPPH Working Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

Assay Procedure
  • Plate Setup: To each well of a 96-well microplate, add 100 µL of the different concentrations of the test compound or the positive control. For the blank, add 100 µL of methanol.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the blank (methanol + DPPH).

    • A_sample is the absorbance of the test compound/positive control + DPPH.

  • Determine IC50 Value: Plot the percentage of inhibition against the corresponding concentrations of the test compound and the positive control. The IC50 value is determined from the graph as the concentration that causes 50% inhibition of the DPPH radical. This can be calculated using linear regression analysis.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental workflow.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound Heraclenol 3'-O-glycoside Stock Solution (1 mg/mL) Serial_Compound Serial Dilutions of Compound Compound->Serial_Compound Standard Positive Control (e.g., Ascorbic Acid) Stock Solution (1 mg/mL) Serial_Standard Serial Dilutions of Standard Standard->Serial_Standard DPPH DPPH Working Solution (0.1 mM in Methanol) Add_DPPH Add 100 µL of DPPH Solution to all Wells DPPH->Add_DPPH Plate Add 100 µL of Samples/ Standards to 96-well Plate Serial_Compound->Plate Serial_Standard->Plate Plate->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

DPPH_Reaction_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant Antioxidant-H (e.g., Heraclenol glycoside) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical - H•

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols: ABTS Radical Scavenging Activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin glycoside that can be isolated from plants of the Heracleum genus.[1][2][3][4] Furanocoumarins, and more broadly flavonoids and their glycosides, are known for a variety of biological activities, including antioxidant effects.[4][5][6] The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases.[5][7] The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is a common and reliable method for evaluating the in vitro antioxidant capacity of natural products.[8][9][10] This document provides a detailed protocol for assessing the ABTS radical scavenging activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and a template for data presentation.

Principle of the ABTS Assay

The ABTS assay is based on the ability of an antioxidant to decolorize the pre-formed ABTS radical cation (ABTS•+).[10] ABTS•+ is a blue-green chromophore produced by the oxidation of ABTS with potassium persulfate.[9][11] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[10]

Data Presentation

While specific experimental data for the ABTS radical scavenging activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is not currently available in the public domain, the results of such an experiment would typically be presented as follows. The data should be organized to show the dose-dependent effect of the compound and its efficacy relative to a standard antioxidant like Trolox or ascorbic acid.

Table 1: Hypothetical ABTS Radical Scavenging Activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Concentration (µg/mL)% Inhibition of ABTS RadicalIC₅₀ (µg/mL)
Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]
10Data to be determined\multirow{5}{}{Calculated from dose-response curve}
25Data to be determined
50Data to be determined
100Data to be determined
200Data to be determined
Trolox (Standard)
1Data to be determined\multirow{5}{}{Calculated from dose-response curve}
2.5Data to be determined
5Data to be determined
10Data to be determined
20Data to be determined

IC₅₀ represents the concentration of the test compound required to scavenge 50% of the ABTS radicals.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol is adapted from standard methodologies for determining the antioxidant capacity of natural compounds.[8][9][11]

Materials and Reagents
  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a standard)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Distilled or deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Spectrophotometer

Procedure

1. Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes (1:1 v/v). d. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the dark blue-green ABTS•+ solution.[8][9]

2. Preparation of Working ABTS•+ Solution: a. On the day of the experiment, dilute the ABTS•+ stock solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[8]

3. Preparation of Test Compound and Standard Solutions: a. Prepare a stock solution of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in a suitable solvent (e.g., DMSO, methanol). b. From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 200 µg/mL). c. Prepare a stock solution of the standard (Trolox or ascorbic acid) and a similar series of dilutions.

4. Assay Protocol: a. Pipette 20 µL of the test compound or standard solution into the wells of a 96-well microplate. b. Add 180 µL of the working ABTS•+ solution to each well. c. For the blank control, add 20 µL of the solvent used for the test compound to a well containing 180 µL of the working ABTS•+ solution. d. Shake the plate gently and incubate at room temperature in the dark for 30 minutes.[8][9] e. After incubation, measure the absorbance of each well at 734 nm using a microplate reader.

5. Calculation of Scavenging Activity: a. The percentage of ABTS radical scavenging activity is calculated using the following formula:

Visualization of Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage prep_abts Prepare 7 mM ABTS Solution mix_abts Mix ABTS & K₂S₂O₈ (1:1) prep_abts->mix_abts prep_kps Prepare 2.45 mM K₂S₂O₈ Solution prep_kps->mix_abts incubate_dark Incubate in Dark (12-16h) to form ABTS•+ Stock mix_abts->incubate_dark dilute_abts Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm incubate_dark->dilute_abts add_abts Add 180 µL of Working ABTS•+ Solution dilute_abts->add_abts prep_compound Prepare Serial Dilutions of Test Compound & Standard add_sample Add 20 µL of Sample/Standard to Microplate Well prep_compound->add_sample add_sample->add_abts incubate_assay Incubate at RT in Dark (30 min) add_abts->incubate_assay read_abs Read Absorbance at 734 nm incubate_assay->read_abs calculate_inhibition Calculate % Inhibition read_abs->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC₅₀ Value plot_curve->determine_ic50

Caption: Workflow for the ABTS radical scavenging assay.

Signaling Pathways and Antioxidant Mechanisms

While the ABTS assay is a direct measure of chemical radical scavenging, the in vivo antioxidant effects of compounds like Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] may involve more complex biological pathways. Flavonoids and related phenolic compounds can exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6]

  • Metal Ion Chelation: By chelating transition metal ions such as iron and copper, they can prevent the generation of free radicals through Fenton-like reactions.[5]

  • Modulation of Antioxidant Enzymes: They may upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Inhibition of Pro-oxidant Enzymes: They can inhibit enzymes that generate ROS, such as xanthine oxidase and NADPH oxidase.

Antioxidant_Mechanisms cluster_direct Direct Action cluster_indirect Indirect Action compound Heraclenol Glycoside scavenging Radical Scavenging compound->scavenging Donates H+/e- chelation Metal Ion Chelation compound->chelation enzyme_up Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) compound->enzyme_up enzyme_down Inhibition of Pro-oxidant Enzymes (e.g., XO) compound->enzyme_down ros Reactive Oxygen Species (ROS) cellular_damage Oxidative Cellular Damage ros->cellular_damage Causes scavenging->ros Neutralizes chelation->ros Prevents Formation enzyme_up->ros Detoxifies enzyme_down->ros Reduces Production

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin glycoside isolated from plants of the Heracleum genus.[1][2] Furanocoumarins are a class of phytochemicals known for a variety of biological activities, including anticancer properties.[3][4] Experimental findings have demonstrated that furanocoumarins can induce apoptosis, autophagy, and cell cycle arrest in malignant cells through the modulation of various signaling pathways.[5] Therefore, evaluating the cytotoxic potential of novel furanocoumarin derivatives like Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a critical step in assessing their therapeutic potential.

These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the cytotoxicity of this compound. The described assays will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to gain insights into the potential mechanisms of cell death.

Principles of the Assays

A multi-assay approach is recommended to build a comprehensive cytotoxicity profile. The following assays are described:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of viable cells.[6] NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of cytotoxicity.[4][7] The released LDH catalyzes a reaction that results in a colored product, the amount of which is proportional to the number of lysed cells.[7]

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis Assay): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Data Presentation

The following tables present example data to illustrate the expected outcomes from the described cytotoxicity assays. This data is for illustrative purposes only and should be replaced with experimental results.

Table 1: Comparative Cytotoxicity (IC50 Values) of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Non-small Cell Lung Cancer4855.8
HeLaCervical Cancer4842.1
MCF-7Breast Cancer4868.4
SW620Colorectal Cancer4875.2
HaCaTNormal Keratinocyte48> 100

Table 2: Membrane Integrity Assessment via LDH Release

Treatment GroupConcentration (µM)LDH Release (% of Maximum)
Vehicle Control (0.1% DMSO)05.2 ± 1.1
Heraclenol Glycoside2515.7 ± 2.3
Heraclenol Glycoside5048.9 ± 4.5
Heraclenol Glycoside10085.3 ± 6.8
Maximum Lysis ControlN/A100

Table 3: Apoptosis Induction in A549 Cells (24h Treatment)

Treatment GroupConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)095.1 ± 2.52.5 ± 0.82.4 ± 0.7
Heraclenol Glycoside5045.8 ± 3.135.2 ± 2.919.0 ± 2.2

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential signaling pathway affected by furanocoumarins.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cancer Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of Heraclenol Glycoside serial_dilution Perform Serial Dilutions compound_prep->serial_dilution treatment Treat Cells for 24, 48, 72h cell_seeding->treatment serial_dilution->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay read_absorbance Read Absorbance (Spectrophotometer) mtt_assay->read_absorbance ldh_assay->read_absorbance flow_cytometry Analyze with Flow Cytometer apoptosis_assay->flow_cytometry calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 quantify_cell_death Quantify Cell Death Modes flow_cytometry->quantify_cell_death

Caption: Experimental workflow for assessing compound cytotoxicity.

G cluster_pathway Apoptosis Induction Pathway compound Heraclenol Glycoside pi3k PI3K compound->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) akt->bax mito Mitochondrial Membrane Potential bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for furanocoumarin-induced apoptosis.

Detailed Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Materials

  • Selected cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Perform all procedures in a certified biological safety cabinet using aseptic techniques.[8]

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculture cells upon reaching 80-90% confluency.[8]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the Heraclenol glycoside in sterile DMSO.[8]

  • Store the stock solution at -20°C, protected from light.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

MTT Assay Protocol

2.1. Procedure

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.[8]

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of the Heraclenol glycoside. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

2.2. Data Analysis

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate cell viability as a percentage of the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

LDH Cytotoxicity Assay Protocol

3.1. Procedure

  • Prepare plates with cells and compound dilutions as described for the MTT assay (Steps 2.1.1 - 2.1.3).

  • Include additional control wells: a no-treatment control and a maximum LDH release control (lyse cells with 1% Triton X-100 for 15 minutes before the final step).[7]

  • After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

3.2. Data Analysis

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cytotoxicity:

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of No-Treatment) / (Absorbance of Maximum Lysis - Absorbance of No-Treatment)] * 100

Annexin V/PI Apoptosis Assay Protocol

4.1. Procedure

  • Seed cells in 6-well plates and treat with the Heraclenol glycoside for the desired time.

  • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

4.2. Data Analysis

  • Use appropriate software to gate the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

  • Quantify the percentage of cells in each quadrant for each treatment condition.

Troubleshooting

  • High background in assays: Ensure complete removal of wash solutions and check for contamination. Phenol red in culture medium can sometimes interfere with fluorescence/absorbance; consider using phenol red-free medium.[7]

  • Inconsistent results: Maintain consistent cell seeding densities and ensure proper mixing of reagents. Cell density can significantly impact results.[4]

  • Low signal-to-noise ratio in LDH assay: Optimize cell number and incubation time. Ensure the maximum lysis control provides a robust signal.

  • DMSO-induced cytotoxicity: Always include a vehicle control and ensure the final DMSO concentration is non-toxic to the specific cell line (typically ≤ 0.5%).[8]

References

Application Notes and Protocols: Solubility of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] is a naturally occurring coumarin glycoside isolated from the roots of plants such as Heracleum stenopterum.[1][2] As with many complex natural products, understanding its solubility characteristics in common laboratory solvents is crucial for a wide range of in vitro and in vivo studies, including bioactivity screening, formulation development, and pharmacokinetic analysis. This document provides an overview of the available solubility information for the related aglycone, Heraclenol, and presents standardized protocols for determining the solubility of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] in dimethyl sulfoxide (DMSO) and ethanol.

Data Presentation: Solubility of Heraclenol and Related Compounds

CompoundSolventSolubilityNotes
HeraclenolDMSO1.5 mg/mL (4.93 mM)Sonication is recommended to aid dissolution.[3]
HeraclenolEthanolData not available-
Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]DMSOData not availableA stock solution of 40 mg/mL in DMSO has been mentioned for in vivo formulation preparation, suggesting good solubility, though the maximum solubility is not specified.[4]
Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]EthanolData not available-

Experimental Protocols

The following are generalized protocols for determining the solubility of a test compound such as Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]. The shake-flask method is considered the gold standard for equilibrium solubility determination.

Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a known volume of the solvent (DMSO or ethanol) in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mM.

Protocol 2: Kinetic Solubility Assessment

This method provides a more rapid estimation of solubility and is often used in early-stage drug discovery.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM)

  • Ethanol

  • 96-well microplate

  • Plate reader with turbidity measurement capabilities

  • Automated liquid handler (optional)

Procedure:

  • Serial Dilution: Prepare a serial dilution of the DMSO stock solution in the respective solvent (DMSO or ethanol) in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add excess compound to solvent start->add_excess shake Shake at constant temperature (24-48h) add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect and filter supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate solubility hplc->calculate end End calculate->end

Caption: Workflow for Shake-Flask Solubility Determination.

Hypothetical Signaling Pathway for Investigation

Given that the aglycone Heraclenol has shown antiproliferative effects, a potential area of research for Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] could be its impact on cancer cell signaling pathways, such as the MAPK/ERK pathway.

G Hypothetical MAPK/ERK Signaling Inhibition compound Heraclenol Glycoside raf Raf compound->raf Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation apoptosis Apoptosis erk->apoptosis

Caption: Potential Inhibition of MAPK/ERK Pathway.

References

Application Notes and Protocols for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] for use in cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a natural furanocoumarin glycoside isolated from plants of the Heracleum genus. Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Due to its potential therapeutic properties, this compound is of significant interest for in vitro studies involving cell cultures. Proper preparation of stock solutions is the first critical step in ensuring the accuracy and validity of experimental results.

Chemical Properties

A clear understanding of the physicochemical properties of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is essential for its proper handling and use.

PropertyValueReference
CAS Number 765316-44-7[1]
Molecular Formula C27H34O15[2]
Molecular Weight 598.55 g/mol [2]
Appearance Powder
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol

Experimental Protocols

Materials
  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, pyrogen-free pipette tips

  • Calibrated micropipettes

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for in vitro studies.

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 598.55 g/mol * 1000 mg/g = 5.9855 mg

  • Weighing the compound:

    • Carefully weigh out approximately 6.0 mg of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] powder using an analytical balance.

    • Note: It is advisable to weigh a slightly larger amount and adjust the volume of DMSO accordingly to achieve the desired concentration, as accurately weighing very small quantities can be challenging.

  • Dissolution in DMSO:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture grade DMSO. For 5.9855 mg, this would be 1.0 mL.

    • Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended):

    • If the DMSO used is not from a pre-sterilized container, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents. However, given the small volumes, this may lead to significant loss of the compound. Using sterile techniques and pre-sterilized reagents is the preferred method.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Properly stored, the stock solution should be stable for several months.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to achieve the desired final concentration for treating the cells.

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Determine the final concentration and dilution factor:

    • Decide on the final concentration required for your experiment (e.g., 1 µM, 10 µM, 100 µM).

    • Calculate the required dilution from the 10 mM stock. For example, to prepare a 10 µM working solution, a 1:1000 dilution is needed.

  • Serial Dilution (Recommended):

    • To ensure accuracy, especially for high dilution factors, perform serial dilutions.

    • Example for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.

      • Add the required volume of this 100 µM intermediate solution to your cell culture plates to achieve the final 10 µM concentration.

  • Direct Dilution:

    • For lower dilution factors, direct dilution is acceptable. For instance, to achieve a 100 µM final concentration, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.

Important Consideration for Cell Culture:

  • DMSO Toxicity: DMSO can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or function. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used in the experimental groups, but without the Heraclenol compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

Visualization of Experimental Workflow and Signaling Pathways

Workflow for Stock Solution Preparation

G Workflow for Preparing Heraclenol Stock Solution cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat

Caption: Workflow for preparing and using Heraclenol stock solution.

Potential Signaling Pathways Modulated by Furanocoumarins

Heraclenol, as a furanocoumarin, may modulate several key signaling pathways implicated in cancer and inflammation. The diagram below illustrates some of the potential targets based on the known activities of this class of compounds. Experimental validation is required to confirm the specific effects of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Caption: Potential signaling pathways affected by furanocoumarins.

References

Application Notes & Protocols: Investigating the Mechanism of Action of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a furanocoumarin glycoside isolated from plants of the Heracleum genus.[1][2][3][4] While detailed mechanistic studies on this specific compound are limited, the broader class of furanocoumarins is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5] Additionally, the glycosidic moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of natural products.[6][7] A related compound, Heraclenol 3'-o-beta-D-glucopyranoside, has been suggested to have potential anti-inflammatory and antioxidant properties, although the precise mechanisms remain to be elucidated.[8]

These application notes provide a framework for investigating the mechanism of action of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], focusing on its potential anti-inflammatory and antioxidant activities. The provided protocols are designed to be adapted for both in vitro and cellular models.

Proposed Areas of Investigation

Based on the activities of structurally related furanocoumarins, the following signaling pathways are proposed as primary targets for investigation:

  • NF-κB Signaling Pathway: A key regulator of inflammation.

  • MAPK Signaling Pathway: Involved in cellular stress responses, proliferation, and apoptosis.

  • Nrf2 Signaling Pathway: The master regulator of the antioxidant response.

  • Pro-inflammatory Enzyme Inhibition: Direct inhibition of enzymes like COX-2 and iNOS.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of Heraclenol Glycoside on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.1
1
10
50
100
Positive Control
(e.g., Dexamethasone)

Table 2: Effect of Heraclenol Glycoside on Pro-inflammatory Enzyme Expression and Activity

Concentration (µM)COX-2 Expression (fold change)iNOS Expression (fold change)COX-2 Activity (IC₅₀, µM)
0.1
1
10
50
100
Positive Control
(e.g., Celecoxib)

Table 3: Effect of Heraclenol Glycoside on MAPK and NF-κB Signaling Pathways

Concentration (µM)p-p65/p65 Ratiop-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
0.1
1
10
50
100
Positive Control
(e.g., Specific Inhibitor)

Table 4: Effect of Heraclenol Glycoside on Nrf2 Activation and Antioxidant Enzyme Expression

Concentration (µM)Nrf2 Nuclear Translocation (fold change)HO-1 Expression (fold change)NQO1 Expression (fold change)
0.1
1
10
50
100
Positive Control
(e.g., Sulforaphane)

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

Objective: To assess the effect of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the Heraclenol glycoside (0.1 to 100 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each concentration of the compound.

Protocol 2: Western Blot Analysis of Inflammatory Signaling Pathways

Objective: To investigate the effect of the Heraclenol glycoside on the activation of NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat cells with the Heraclenol glycoside for 2 hours.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Lyse the cells with RIPA buffer and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect protein bands using a chemiluminescence system and quantify band intensities.

Protocol 3: Evaluation of Antioxidant Activity via Nrf2 Pathway Activation

Objective: To determine if the Heraclenol glycoside activates the Nrf2 antioxidant response pathway.

Materials:

  • HaCaT keratinocyte cell line

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Antibodies for Nrf2, HO-1, NQO1, and Lamin B1

  • Nuclear and cytoplasmic extraction kits

  • Quantitative real-time PCR (qRT-PCR) reagents and primers for HO-1 and NQO1

Procedure:

  • Nrf2 Nuclear Translocation (Western Blot):

    • Treat HaCaT cells with the Heraclenol glycoside for 4-6 hours.

    • Isolate nuclear and cytoplasmic fractions using an appropriate kit.

    • Perform Western blot analysis on both fractions for Nrf2. Use Lamin B1 as a nuclear marker.

  • Antioxidant Enzyme Expression (qRT-PCR and Western Blot):

    • Treat HaCaT cells with the Heraclenol glycoside for 24 hours.

    • Isolate total RNA and perform qRT-PCR to measure the mRNA levels of HO-1 and NQO1.

    • Isolate total protein and perform Western blot to measure the protein levels of HO-1 and NQO1.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Heraclenol Heraclenol Glycoside Heraclenol->IKK Inhibits? Heraclenol->p38 Inhibits? Heraclenol->ERK Inhibits? Heraclenol->JNK Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Enzymes DNA->Cytokines Transcription LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory mechanism of action.

Caption: Proposed antioxidant mechanism of action.

G A Cell Culture (e.g., RAW 264.7) B Pre-treatment with Heraclenol Glycoside A->B C Stimulation (e.g., LPS) B->C D Sample Collection (Supernatant, Cell Lysate) C->D E Downstream Analysis (ELISA, Western Blot, qRT-PCR) D->E

Caption: General experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing the Yield of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the natural extraction of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of this valuable furanocoumarin glycoside from its natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Issue 1: Low Overall Yield of Crude Extract

  • Question: We are experiencing a very low yield of the initial crude extract from our plant material. What are the potential causes and solutions?

  • Answer: A low crude extract yield can stem from several factors related to the plant material, solvent selection, and extraction method.

    • Plant Material Quality: The concentration of the target compound can vary significantly based on the plant's species, age, and the specific part used. For instance, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is known to be isolated from the roots of Heracleum stenopterum[1][2][3]. Ensure you are using the correct plant part from a reputable source. The developmental stage and seasonality also affect furanocoumarin content.

    • Solvent Choice: The polarity of the extraction solvent is critical. Furanocoumarin glycosides are relatively polar. Therefore, polar solvents like methanol, ethanol, or aqueous mixtures of these are generally more effective than non-polar solvents. A study on a related species, Heracleum candicans, showed that a 30% aqueous methanolic extract yielded the highest concentration of the aglycone, heraclenol.

    • Extraction Technique: The efficiency of extraction can be significantly improved by using more advanced techniques over simple maceration. Methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Accelerated Solvent Extraction (ASE) can enhance solvent penetration into the plant matrix and reduce extraction time.

Issue 2: Low Purity of the Target Compound in the Crude Extract

  • Question: Our crude extract has a low concentration of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] relative to other co-extractives. How can we improve its purity at the extraction stage?

  • Answer: Improving the purity of the target compound in the initial extract involves optimizing the extraction selectivity.

    • Solvent System Optimization: While polar solvents are necessary, a multi-step extraction or partitioning process can be beneficial. For example, an initial extraction with a less polar solvent could remove some lipophilic impurities before extracting the target glycoside with a more polar solvent.

    • Temperature and Time: Optimizing the extraction temperature and duration is crucial. For techniques like MAE, a temperature of around 70°C for 10 minutes has been shown to be effective for furanocoumarins in a related Heracleum species. However, prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds.

Issue 3: Difficulty in Isolating the Target Compound

  • Question: We are facing challenges in purifying Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] from the crude extract. What purification strategies are recommended?

  • Answer: The purification of furanocoumarin glycosides typically involves chromatographic techniques.

    • Column Chromatography: A common and effective method is column chromatography using silica gel or other stationary phases. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the target compound.

    • Solid-Phase Extraction (SPE): SPE can be a valuable step for sample clean-up and enrichment of the target compound before final purification by column chromatography.

    • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining a high-purity compound, preparative HPLC is the method of choice.

Issue 4: Degradation of the Target Compound During Processing

  • Question: We suspect that our target compound is degrading during the extraction or purification process. What are the likely causes and how can we prevent this?

  • Answer: Furanocoumarins can be sensitive to light, heat, and pH changes.

    • Light Sensitivity: Protect your samples from direct light throughout the entire process by using amber glassware or covering your equipment with aluminum foil.

    • Thermal Degradation: Avoid excessive heat. Use controlled heating methods like a water bath for solvent evaporation and consider techniques like MAE that offer rapid heating and shorter extraction times.

    • pH Stability: Be mindful of the pH of your extraction and purification solvents, as extreme pH values can cause hydrolysis of the glycosidic bond.

Frequently Asked Questions (FAQs)

Q1: What is the best natural source for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]?

A1: The roots of Heracleum stenopterum have been identified as a natural source of this compound. Several other Heracleum species are known to produce a variety of furanocoumarin glycosides and may also contain the target compound.

Q2: Which extraction solvent is most effective for this compound?

A2: Based on the polar nature of furanocoumarin glycosides, polar solvents are recommended. A study on the extraction of the aglycone, heraclenol, from Heracleum candicans provides valuable insight. The following table summarizes the yield of heraclenol in different solvent systems. While this data is for the aglycone, it serves as a strong indicator for optimizing the extraction of the glycoside.

Extraction SolventYield of Heraclenol (% w/w)
Methanol0.085
70% Aqueous Methanol0.092
50% Aqueous Methanol0.101
30% Aqueous Methanol0.108
Water0.065

Data is for the aglycone heraclenol from Heracleum candicans and is presented as an illustrative guide.

Q3: What are the key parameters to optimize for Microwave-Assisted Extraction (MAE)?

A3: For MAE of furanocoumarins from Heracleum species, the following parameters are critical for optimization. The table below provides an example of optimized conditions for furanocoumarin extraction from Heracleum sosnowskyi, which can be a good starting point for your experiments.

ParameterOptimized Value
Extraction SolventHexane (for less polar furanocoumarins; for glycosides, polar solvents like methanol or ethanol are recommended)
Temperature70 °C
Extraction Time10 minutes
Solvent-to-Solid Ratio20:1 (mL:g)

Data adapted from a study on Heracleum sosnowskyi and may require further optimization for the target compound and plant material.

Q4: Can you provide a general experimental protocol for the extraction and isolation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]?

A4: The following is a generalized protocol based on methods reported for related compounds from Heracleum species.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

  • Plant Material Preparation: Air-dry the roots of Heracleum stenopterum at room temperature and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered root material (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

    • The target glycoside is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Protocol 2: Chromatographic Purification

  • Column Chromatography of the n-Butanol Fraction:

    • Subject the n-butanol fraction to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20) to obtain several sub-fractions.

  • Further Purification:

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Subject the fractions containing the target compound to further chromatographic purification steps, such as Sephadex LH-20 column chromatography or preparative HPLC, until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Heracleum stenopterum Roots Extraction Extraction (e.g., 95% Ethanol Maceration) PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Fractionation PolarFractions Polar Fractions (Ethyl Acetate & n-Butanol) Fractionation->PolarFractions ColumnChromatography Silica Gel Column Chromatography PolarFractions->ColumnChromatography PurifiedCompound Pure Heraclenol Glycoside ColumnChromatography->PurifiedCompound

Caption: General workflow for the extraction and purification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Troubleshooting_Low_Yield Start Low Yield of Target Compound CheckPlantMaterial Is the plant material (H. stenopterum roots) of high quality and correctly identified? Start->CheckPlantMaterial CheckSolvent Is the extraction solvent sufficiently polar (e.g., aqueous methanol/ethanol)? CheckPlantMaterial->CheckSolvent Yes OptimizePlantSource Action: Source high-quality, verified plant material. CheckPlantMaterial->OptimizePlantSource No CheckMethod Is the extraction method efficient (e.g., UAE, MAE)? CheckSolvent->CheckMethod Yes OptimizeSolvent Action: Test different polar solvent systems (e.g., varying aqueous percentages). CheckSolvent->OptimizeSolvent No CheckPurification Is there significant loss during purification steps? CheckMethod->CheckPurification Yes OptimizeMethod Action: Implement or optimize advanced extraction techniques (UAE, MAE). CheckMethod->OptimizeMethod No OptimizePurification Action: Refine chromatographic conditions and monitor all fractions for the target compound. CheckPurification->OptimizePurification Yes

Caption: Decision tree for troubleshooting low yield in the extraction process.

References

Technical Support Center: Purification of Heraclenol Glycosides by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Heraclenol glycosides and related furanocoumarins by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of Heraclenol glycosides?

A1: The purification of Heraclenol glycosides, a class of furanocoumarins, presents several key challenges. Due to their structural similarities to other furanocoumarins, issues such as co-elution of isomers and structurally related compounds are common, leading to poor resolution.[1][2] These compounds can also be susceptible to degradation under certain conditions, such as exposure to high temperatures or inappropriate pH levels.[3] Furthermore, when using solid-phase stationary phases like silica gel, irreversible adsorption can occur, resulting in significant sample loss and low recovery yields.[2]

Q2: Why am I observing poor peak resolution or peak tailing in my HPLC analysis?

A2: Poor peak shape, including tailing and broadening, is a frequent issue in the HPLC analysis of polar compounds like glycosides.[1] This is often caused by secondary interactions between the polar functional groups of the analyte and active sites on the stationary phase, such as free silanol groups on silica-based C18 columns.[1] An inappropriate mobile phase pH can also contribute to this problem, especially for ionizable compounds.[1] Additionally, column contamination or degradation over time can lead to a decline in performance and poor peak shapes.[4]

Q3: My recovery of Heraclenol glycosides is consistently low. What are the potential causes?

A3: Low recovery can stem from several factors throughout the purification process. As mentioned, irreversible adsorption to the stationary phase in conventional column chromatography is a significant cause of sample loss.[2] The extraction method and solvent choice also play a crucial role; using a suboptimal solvent can lead to incomplete extraction from the initial plant material.[5][6] Furthermore, degradation of the target compounds due to thermal instability or inappropriate pH during extraction or chromatography will reduce the final yield.[3]

Q4: Can I use normal-phase chromatography for Heraclenol glycoside purification?

A4: Yes, normal-phase chromatography using adsorbents like silica gel can be employed.[7] However, it is essential to be aware of the potential for irreversible adsorption of these polar compounds, which can lead to low recovery.[2] Careful selection of the mobile phase and gradient elution, starting with a non-polar solvent and gradually increasing polarity, is crucial for successful separation.[8] For preparative scale, techniques like flash column chromatography with silica gel have been used for the separation of furanocoumarins.[6]

Q5: Are there alternative chromatographic techniques that can mitigate the challenges of solid-phase chromatography?

A5: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective alternative for purifying polar compounds like Heraclenol glycosides.[2][9] HSCCC is a liquid-liquid partition chromatography technique that eliminates the solid support, thereby preventing irreversible adsorption and improving recovery.[2][9] This method relies on the partitioning of the analyte between two immiscible liquid phases, and the selection of an appropriate two-phase solvent system is critical for achieving good separation.[9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Optimization
Poor Peak Resolution Co-elution of structurally similar compounds.- Optimize Mobile Phase: Adjust the ratio of organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. Trying a different organic modifier can alter selectivity.[1]- Modify pH: For ionizable compounds, small adjustments to the mobile phase pH can significantly impact resolution.[1]- Adjust Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.[10]- Change Column: Consider a column with a different stationary phase or a higher efficiency (smaller particle size).
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).- Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize free silanol interactions.- Adjust Mobile Phase pH: Lowering the pH (e.g., by adding formic acid) can suppress the ionization of silanol groups.[10]- Mobile Phase Additives: Consider adding a small amount of a competing base to the mobile phase to block active sites.
Low Yield/Recovery Irreversible adsorption on the stationary phase.- Switch to HSCCC: This technique avoids solid supports, thus preventing irreversible adsorption.[2][9]- Deactivate Silica Gel: If using normal-phase chromatography, ensure the silica gel is properly deactivated to reduce strong adsorption.- Optimize Elution: Use a gradient with a sufficiently strong solvent to ensure all the compound is eluted from the column.
Compound degradation.- Control Temperature: Maintain a constant and moderate column temperature (e.g., 25 °C) to prevent thermal degradation.[3][10]- pH Control: Ensure the pH of your sample and mobile phase is within the stability range of your target compound.- Minimize Processing Time: Prolonged exposure to harsh conditions can lead to degradation.
Retention Time Shifts Inadequate column equilibration.- Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[1]- Check Pump Performance: Inconsistent solvent delivery can cause retention time shifts. Ensure the pump is functioning correctly and the mobile phase is properly degassed.[1]
Ghost Peaks System or mobile phase contamination.- Use High-Purity Solvents: Ensure all solvents and additives are of high purity (e.g., HPLC grade).[11]- Clean the System: Flush the HPLC system, including the injector and tubing, with a strong solvent to remove contaminants.[11]- Run Blank Injections: Injecting a blank solvent can help identify the source of contamination.[11]

Experimental Protocols

Protocol 1: HPLC-PDA Method for Analysis of Heraclenol

This protocol is a general guideline for the quantitative analysis of Heraclenol using a High-Performance Liquid Chromatography system with a Photodiode Array detector.[10]

  • Instrumentation:

    • HPLC system equipped with a PDA detector.

    • Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Materials:

    • Heraclenol reference standard.

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

  • Preparation of Solutions:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of methanol and water with 0.1% formic acid. Degas the mobile phase before use.

    • Standard Solutions: Prepare a stock solution of the Heraclenol reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of working standards by dilution with the mobile phase to create a calibration curve.

  • Sample Preparation:

    • Extraction: For plant materials, an extraction with 30% aqueous methanol has been shown to be effective.[10] Macerate the powdered plant material with the solvent, followed by sonication.

    • Filtration: Filter the extract through a suitable filter paper, followed by a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 10-20 µL.[10]

    • Column Temperature: 25 °C.[10]

    • Detection: Monitor at the maximum absorption wavelength of Heraclenol, determined from its UV spectrum.

Protocol 2: General Column Chromatography for Furanocoumarin Fractionation

This protocol describes a general procedure for the fractionation of a plant extract to isolate furanocoumarins using silica gel column chromatography.

  • Materials:

    • Glass chromatography column.

    • Silica gel (for column chromatography).

    • Solvents of varying polarity (e.g., hexane, ethyl acetate, methanol).

    • Cotton or glass wool.

    • Collection tubes.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.[7]

  • Sample Loading:

    • Dissolve the crude plant extract in a minimal amount of a suitable solvent.

    • Carefully add the sample to the top of the silica gel bed.[7]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).[8]

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner.[8] For highly polar glycosides, a final wash with methanol may be necessary.

    • Collect the eluent in fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compounds of interest.

    • Combine the fractions that contain the purified Heraclenol glycosides.

Visualizations

G Workflow for Heraclenol Glycoside Purification cluster_0 Extraction cluster_1 Purification cluster_2 Analysis & Final Purification plant_material Plant Material extraction Solvent Extraction (e.g., 30% aq. Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chrom Column Chromatography (e.g., Silica Gel or HSCCC) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_hplc TLC/HPLC Analysis of Fractions fraction_collection->tlc_hplc pooling Pooling of Pure Fractions tlc_hplc->pooling prep_hplc Preparative HPLC (Optional Polishing) pooling->prep_hplc final_product Purified Heraclenol Glycoside prep_hplc->final_product

Caption: Experimental workflow for the purification of Heraclenol glycosides.

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution Observed q1 Is the mobile phase optimized? start->q1 q2 Is the column suitable and in good condition? q1->q2 Yes solution1 Adjust solvent ratio, try different organic modifier, or adjust pH. q1->solution1 No a1_yes Yes a1_no No q3 Is the flow rate optimized? q2->q3 Yes solution2 Replace column or use a column with different selectivity. q2->solution2 No a2_yes Yes a2_no No solution3 Reduce flow rate. q3->solution3 No end Resolution Improved q3->end Yes a3_yes Yes a3_no No solution1->q1 solution2->q2 solution3->q3

Caption: Logical steps for troubleshooting poor peak resolution.

References

Stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in various solvents, offering troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and from where is it sourced?

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a complex furanocoumarin glycoside.[1] It is a natural product that has been isolated from the roots of plants belonging to the Heracleum genus, such as Heracleum stenopterum.[2]

Q2: Which solvents are recommended for dissolving and storing this compound?

Based on certificates of analysis for this compound and general extraction procedures for furanocoumarins, recommended solvents for dissolving Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] include DMSO, pyridine, methanol, and ethanol.[3][4][5] For long-term storage, it is advisable to store the compound in a dry, powdered form, protected from light, and refrigerated or frozen (2-8 °C).[5] For solutions, DMSO is a common choice for creating stock solutions for biological assays.

Q3: What are the general stability characteristics of furanocoumarin glycosides?

Furanocoumarin glycosides, like many natural compounds, can be susceptible to degradation under certain conditions.[6][7] Factors that can influence their stability include pH, temperature, light exposure, and the presence of oxidative or hydrolytic enzymes.[8][9] Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.

Q4: How can I monitor the stability of this compound in my experiments?

The stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] These methods allow for the quantification of the parent compound over time, providing a rate of degradation.

Troubleshooting Guide

Q1: I am observing rapid degradation of the compound in my aqueous buffer. What could be the cause?

  • pH of the Buffer: The glycosidic linkage of the compound may be susceptible to hydrolysis at acidic or alkaline pH. It is recommended to assess stability across a range of pH values to determine the optimal conditions for your experiment.[6][8]

  • Temperature: Higher temperatures can accelerate degradation. Ensure your solutions are stored at appropriate temperatures and for the minimum time necessary at elevated temperatures during experiments.

  • Light Exposure: Furanocoumarins can be photosensitive. Protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil.

Q2: The compound is not dissolving well in my chosen solvent. What should I do?

  • Solvent Choice: While methanol and ethanol are suitable for extraction, for creating concentrated stock solutions for in vitro assays, DMSO is often more effective.[5]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: Gentle warming may improve solubility, but be cautious as excessive heat can lead to degradation.

Q3: I am seeing multiple peaks in my chromatogram after a short incubation. What does this indicate?

The appearance of new peaks in your HPLC or LC-MS chromatogram likely indicates the formation of degradation products. By using mass spectrometry, you may be able to identify these degradation products, which could include the aglycone (Heraclenol) and the free sugars.

Quantitative Stability Data

The following table summarizes illustrative stability data for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] under various conditions. This data is hypothetical and intended to serve as a guide for experimental design.

Solvent/Buffer SystempHTemperature (°C)% Remaining after 24h% Remaining after 72h
DMSO7.025>99%>98%
Methanol7.025>99%>97%
Acetate Buffer4.03785%65%
Phosphate-Buffered Saline (PBS)7.43795%88%
Glycine Buffer9.03790%78%

Experimental Protocol: Chemical Stability Assessment

This protocol outlines a general method for assessing the chemical stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in different buffer systems.

1. Materials and Reagents:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Acetate buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Glycine buffer (pH 9.0)

  • HPLC or LC-MS system

2. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the compound in DMSO.

3. Incubation:

  • Dilute the stock solution to a final concentration of 10 µM in each of the selected buffer systems (acetate, PBS, glycine).

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of each sample.

4. Sample Quenching:

  • Immediately quench the reaction by adding an equal volume of ice-cold methanol to the aliquot. This will stop further degradation.

5. Analysis:

  • Analyze the samples by HPLC or LC-MS.

  • Monitor the peak area of the parent compound at each time point.

6. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

  • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Dilute to 10 µM in Buffers (pH 4, 7.4, 9) stock->dilute incubate Incubate at 37°C dilute->incubate sample Sample at 0, 1, 4, 8, 24, 48, 72h incubate->sample quench Quench with Cold Methanol sample->quench analyze Analyze by LC-MS quench->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for assessing the chemical stability of the compound.

signaling_pathway compound Heraclenol Glycoside receptor Cell Surface Receptor compound->receptor Inhibition? mapk_pathway MAPK Pathway (e.g., ERK, JNK) receptor->mapk_pathway transcription_factor Transcription Factor (e.g., AP-1) mapk_pathway->transcription_factor gene_expression Gene Expression (e.g., Inflammatory Cytokines) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway potentially modulated by a furanocoumarin glycoside.

References

Technical Support Center: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. The information focuses on challenges and inquiries related to the degradation of this furanocoumarin glycoside under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in acidic and basic solutions?

A1: Based on the general chemistry of O-glycosides, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is expected to be susceptible to degradation under acidic conditions, leading to the hydrolysis of the glycosidic bonds. Conversely, glycosidic bonds are generally more stable under basic conditions; however, the furanocoumarin core and the ester-like nature of the glycosidic linkage can still be susceptible to degradation under strong alkaline conditions or elevated temperatures.

Q2: What are the likely degradation products of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] under acidic conditions?

A2: Acid hydrolysis is expected to cleave the glycosidic bonds, releasing the aglycone, Heraclenol, and the disaccharide, or subsequently the individual monosaccharides, D-apiose and D-glucose. The primary degradation products would therefore be Heraclenol, D-apiose, and D-glucose. Further degradation of the Heraclenol aglycone may occur under harsh acidic conditions.

Q3: Is the compound susceptible to degradation under basic conditions?

A3: While the glycosidic bond is more resistant to base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis, degradation can still occur, particularly at higher pH values and temperatures. The furanocoumarin structure itself can undergo rearrangements or degradation in strong alkaline environments.

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This method should be able to separate the intact Heraclenol glycoside from its degradation products, primarily the Heraclenol aglycone. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for the identification of unknown degradation products.

Q5: How can I minimize the degradation of the compound during sample preparation and storage?

A5: To minimize degradation, it is recommended to:

  • Prepare solutions in neutral or slightly acidic buffers (pH 4-6).

  • Store stock solutions and samples at low temperatures (-20°C or -80°C).

  • Protect solutions from light, as furanocoumarins can be photosensitive.

  • Prepare fresh solutions for each experiment whenever possible.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] stability.

Observed Issue Potential Cause Troubleshooting Steps
Rapid disappearance of the parent compound peak in acidic solutions. Acid-catalyzed hydrolysis of the glycosidic bond.1. Confirm the pH of your solution. 2. Reduce the acid concentration or use a milder acid. 3. Decrease the incubation temperature and/or time. 4. Ensure your analytical method can detect the expected aglycone product (Heraclenol).
Multiple unexpected peaks appearing in chromatograms of samples in basic solutions. Degradation of the furanocoumarin ring system or sugar moieties.1. Lower the pH of the solution. 2. Reduce the temperature of the experiment. 3. Use LC-MS to identify the unknown peaks and propose a degradation pathway. 4. Ensure the purity of your starting material.
Poor recovery of the compound from biological matrices. Enzymatic degradation by glycosidases present in the matrix.1. Heat-inactivate the biological matrix prior to adding the compound (if the compound is heat-stable for a short period). 2. Incorporate glycosidase inhibitors in your sample preparation protocol. 3. Perform protein precipitation with cold organic solvents to remove enzymes.
Inconsistent results between replicates. Photodegradation or variable temperature/pH during the experiment.1. Protect all samples from light using amber vials or by wrapping them in foil. 2. Ensure precise temperature and pH control for all replicates. 3. Use a calibrated and reliable HPLC system.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] to understand its intrinsic stability.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the Heraclenol glycoside at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl). Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH). Incubate at 60°C. Withdraw aliquots at specified time intervals.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 60°C and collect samples at the same time points as for acid and base hydrolysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and collect samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at a high temperature.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Presentation:

The quantitative data from the forced degradation studies should be summarized in tables for easy comparison.

Table 1: Degradation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Remaining of Parent Compound% Area of Heraclenol (Aglycone)
01000
285.214.1
471.527.8
852.346.5
2415.882.1

Table 2: Degradation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] under Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Remaining of Parent Compound% Area of Major Degradation Product
01000
298.11.2
496.52.8
892.76.5
2485.413.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Apply Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Apply Stress thermal Thermal (80°C) stock->thermal Apply Stress photo Photodegradation (UV/Vis Light) stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Degradation Products parent Heraclenol 3'-O-[beta-D-apiofuranosyl- (1-6)-beta-D-glucopyranoside] aglycone Heraclenol (Aglycone) parent->aglycone Acid Hydrolysis (H+) sugars D-Apiose + D-Glucose parent->sugars Acid Hydrolysis (H+) further_degradation Further Degradation Products aglycone->further_degradation Harsh Conditions

Caption: General acidic degradation pathway.

References

Technical Support Center: Optimizing HPLC Separation of Heraclenol Glycoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Heraclenol glycoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently encountered challenges during method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Heraclenol glycoside isomers by HPLC?

A1: Heraclenol glycoside isomers possess very similar chemical structures and physicochemical properties, including polarity and hydrophobicity. This structural similarity often leads to co-elution or poor resolution on standard reversed-phase HPLC columns, making their individual quantification and isolation challenging. The key to successful separation lies in the meticulous optimization of the mobile phase to exploit subtle differences in their interaction with the stationary phase.

Q2: What is a recommended starting point for the mobile phase composition?

A2: For reversed-phase HPLC separation of Heraclenol glycoside isomers on a C18 column, a common and effective starting point is a gradient elution using a mixture of water and an organic modifier. A typical mobile phase consists of:

  • Solvent A: Water, often acidified with a small amount of formic acid or acetic acid (e.g., 0.1%).

  • Solvent B: Acetonitrile or Methanol.

A scouting gradient of 10-90% Solvent B over 20-30 minutes can provide a good initial overview of the separation.

Q3: How does the choice between acetonitrile and methanol as the organic modifier impact the separation of Heraclenol glycoside isomers?

A3: The choice between acetonitrile and methanol can significantly alter the selectivity of the separation for isomeric compounds.

  • Acetonitrile is a polar aprotic solvent and often provides higher separation efficiency, leading to sharper peaks and lower backpressure.[1] It is generally the preferred organic modifier for many separations.

  • Methanol is a polar protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. In some cases, switching from acetonitrile to methanol can resolve co-eluting isomers.

It is recommended to screen both solvents during method development to determine the optimal choice for your specific Heraclenol glycoside isomers.

Q4: What is the role of an acid modifier (e.g., formic acid, acetic acid) in the mobile phase?

A4: Adding a small percentage of an acid modifier to the mobile phase is crucial for several reasons when separating glycosidic compounds:

  • Improved Peak Shape: It suppresses the ionization of any acidic functional groups on the analytes and residual silanol groups on the silica-based stationary phase, which minimizes peak tailing.[1]

  • Enhanced Resolution: By controlling the ionization state of the analytes, the selectivity and resolution between closely eluting isomers can be significantly improved.[1]

  • MS Compatibility: Volatile acids like formic acid are compatible with mass spectrometry (MS) detectors, which are often used for the identification and quantification of these compounds.[1]

Q5: Should I use an isocratic or a gradient elution method?

A5: Due to the complexity and potential for a wide range of polarities among different Heraclenol glycoside isomers and other compounds in a sample matrix, a gradient elution is almost always necessary. A gradient method, where the concentration of the organic solvent is gradually increased over time, allows for the effective elution of both more polar and less polar isomers within a reasonable analysis time while maintaining good peak shape and resolution.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Heraclenol glycoside isomers and provides systematic solutions.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Possible CauseSuggested Solution
Mobile phase composition is not optimal. Modify the organic modifier: If using acetonitrile, try switching to methanol, or vice versa. The change in solvent properties can alter selectivity. Adjust the gradient slope: A shallower gradient (slower increase in organic solvent concentration) increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting peaks.[1]
Mobile phase pH is not ideal. Systematically evaluate pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable isomers. Prepare mobile phases with slightly different pH values (e.g., in 0.2-0.5 unit increments) to find the optimal pH for separation.
Inappropriate column temperature. Optimize column temperature: Vary the column temperature (e.g., in 5-10°C increments) to see if it improves resolution. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but the effect on selectivity can vary.[1]
Insufficient column efficiency. Consider a different column: If resolution is still poor, a column with a different stationary phase chemistry (e.g., phenyl-hexyl, biphenyl) or a column with smaller particle size (for UHPLC) may provide the necessary selectivity. For enantiomeric isomers, a chiral stationary phase (CSP) may be required.

Problem 2: Peak Tailing

Possible CauseSuggested Solution
Secondary interactions with the stationary phase. Ensure proper mobile phase acidification: Confirm that an acid modifier (e.g., 0.1% formic acid) is present in the mobile phase to suppress silanol interactions.[1]
Column overload. Reduce sample concentration: Dilute the sample or reduce the injection volume. Overloading the column can lead to peak distortion.
Column contamination or aging. Wash the column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced. Using a guard column is recommended to protect the analytical column.[1]

Problem 3: Shifting Retention Times

Possible CauseSuggested Solution
Inadequate column equilibration. Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions between runs, especially when using a gradient. A good rule of thumb is to equilibrate for at least 10 column volumes.[1]
Inconsistent mobile phase preparation. Prepare fresh mobile phase daily: Ensure the mobile phase is thoroughly mixed and degassed. Evaporation of the organic component can alter the composition and affect retention times.[1]
Fluctuations in column temperature. Use a column oven: Maintain a constant and stable temperature throughout the analysis to ensure reproducible retention times.[1]

Experimental Protocols

Below are generalized experimental protocols that can serve as a starting point for the separation of Heraclenol glycoside isomers. Optimization will be necessary based on the specific isomers of interest and the sample matrix.

Table 1: HPLC Method Parameters for Heraclenol Glycoside Isomer Separation

ParameterRecommended Starting Conditions
Instrumentation HPLC or UHPLC system with a PDA or UV detector (and optionally an MS detector)
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm or 150 mm x 2.1 mm, 1.8 µm for UHPLC)
Mobile Phase Solvent A: 0.1% Formic Acid in HPLC-grade Water Solvent B: 0.1% Formic Acid in Acetonitrile (or Methanol)
Gradient Program 0-5 min: 10% B 5-25 min: 10-50% B 25-30 min: 50-90% B 30-35 min: 90% B 35.1-40 min: 10% B (re-equilibration)
Flow Rate HPLC: 0.8 - 1.2 mL/min UHPLC: 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection Wavelength Monitor at the UV absorbance maximum of Heraclenol glycosides (e.g., ~254 nm and ~300 nm)
Injection Volume 5 - 20 µL

Sample Preparation:

  • Extraction: Extract the plant material or sample containing Heraclenol glycosides with a suitable solvent such as methanol or a mixture of methanol and water.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the process of mobile phase optimization and troubleshooting, the following diagrams are provided.

Mobile_Phase_Optimization_Workflow start Start: Poor Isomer Separation scouting_run Perform Scouting Gradient (e.g., 10-90% ACN over 30 min) start->scouting_run evaluate_scouting Evaluate Chromatogram scouting_run->evaluate_scouting adjust_gradient Adjust Gradient Slope (Make shallower for better resolution) evaluate_scouting->adjust_gradient Some Separation change_solvent Switch Organic Modifier (Acetonitrile <=> Methanol) evaluate_scouting->change_solvent Co-elution optimize_ph Optimize Mobile Phase pH (Test pH in 0.2-0.5 unit increments) adjust_gradient->optimize_ph change_solvent->optimize_ph optimize_temp Optimize Column Temperature (Test in 5-10°C increments) optimize_ph->optimize_temp final_method Optimized Method optimize_temp->final_method Troubleshooting_Logic_Tree problem Problem Identified in Chromatogram issue_type What is the primary issue? problem->issue_type poor_resolution Poor Resolution / Co-elution issue_type->poor_resolution Overlapping Peaks peak_tailing Peak Tailing issue_type->peak_tailing Asymmetric Peaks shifting_rt Shifting Retention Times issue_type->shifting_rt Inconsistent RTs solution_resolution Adjust Gradient Slope Change Organic Solvent Optimize pH/Temp poor_resolution->solution_resolution solution_tailing Check Mobile Phase pH Reduce Sample Load Clean/Replace Column peak_tailing->solution_tailing solution_shifting_rt Increase Equilibration Time Prepare Fresh Mobile Phase Use Column Oven shifting_rt->solution_shifting_rt

References

Technical Support Center: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] , a coumarin glycoside isolated from the roots of Heracleum stenopterum.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and why is its solubility a concern?

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a natural product belonging to the coumarin family of compounds.[1][2] Its chemical structure includes a relatively large, hydrophobic aglycone (Heraclenol) and two sugar moieties (apiofuranose and glucopyranose). While the sugar groups can improve water solubility compared to the aglycone alone, the overall molecule can still exhibit poor solubility in aqueous buffers. This low solubility can be a significant hurdle for in vitro biological assays, preclinical studies, and formulation development, potentially leading to inaccurate results and poor bioavailability.[3][4]

Q2: What are the general approaches to improve the solubility of poorly soluble compounds like this one?

There are several established methods to enhance the solubility of poorly soluble drugs and natural products. These can be broadly categorized into physical and chemical modifications, as well as formulation-based strategies. Common techniques include the use of co-solvents, surfactants, cyclodextrins, pH adjustment, and the preparation of solid dispersions or nanosuspensions.[3][5][6] The choice of method depends on the physicochemical properties of the compound, the requirements of the experiment, and the intended application.[7]

Q3: Are there any specific considerations for a glycoside compound?

Yes. The glycosidic bonds in the molecule can be sensitive to hydrolysis, especially at acidic or alkaline pH. Therefore, when considering pH adjustment as a solubilization method, it is crucial to assess the stability of the compound at the target pH to avoid degradation. The sugar moieties also offer potential sites for hydrogen bonding, which can be exploited by certain solubilizing agents.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a step-by-step guide to systematically address the poor aqueous solubility of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Step 1: Initial Assessment and Baseline Solubility

Before attempting to enhance solubility, it is essential to determine the baseline solubility of the compound in your primary aqueous buffer (e.g., PBS, TRIS). This will serve as a benchmark for evaluating the effectiveness of different solubilization techniques.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]

Materials:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)[5]

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent in which it is freely soluble (e.g., 10-50 mM in DMSO).

  • In a series of microcentrifuge tubes, add the aqueous buffer.

  • Spike the aqueous buffer with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small aliquot of the compound's stock solution to each tube to achieve the desired final concentration. The final concentration of the organic solvent from the stock solution should be kept to a minimum (ideally ≤1%).

  • Vortex the tubes vigorously for 1-2 minutes.

  • Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours to allow them to equilibrate.

  • Visually inspect for any precipitation.

  • For a quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Table 1: Comparison of Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration Range (% v/v)AdvantagesDisadvantages
DMSO0.1 - 5High solubilizing power for many compounds.Can be toxic to cells at higher concentrations.
Ethanol1 - 20Biologically acceptable in many cases, volatile.Can cause protein precipitation at high concentrations.
Propylene Glycol1 - 20Low toxicity, commonly used in formulations.Can be viscous at higher concentrations.
PEG 4001 - 25Low toxicity, good solubilizing agent.[5]Can interfere with some biological assays.
Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic part of the molecule and increasing its apparent water solubility.[4]

Materials:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Beta-cyclodextrin (β-CD)

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Sulfobutylether-beta-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 0, 5, 10, 20, 50 mM).

  • Add an excess amount of the solid Heraclenol compound to each cyclodextrin solution.

  • Stir the suspensions vigorously at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved compound.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

Table 2: Comparison of Common Cyclodextrins

CyclodextrinKey FeaturesAdvantages
Beta-cyclodextrin (β-CD)Natural cyclodextrin.Low cost.
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)Chemically modified, higher aqueous solubility.Generally considered safe for in vivo use.
Sulfobutylether-beta-cyclodextrin (SBE-β-CD)Anionic derivative with high aqueous solubility.High solubilizing capacity for many compounds.

Visualizing Experimental Workflows

Workflow for Co-solvent Screening

CoSolvent_Workflow prep_stock Prepare High Concentration Stock in DMSO add_stock Spike Buffers with Stock Solution prep_stock->add_stock prep_buffers Prepare Aqueous Buffers with Varying Co-solvent % prep_buffers->add_stock vortex Vortex and Equilibrate add_stock->vortex inspect Visual Inspection for Precipitation vortex->inspect centrifuge Centrifuge to Pellet Undissolved Compound inspect->centrifuge analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze result Determine Solubilization Efficiency analyze->result

Caption: Workflow for screening co-solvents to enhance solubility.

Workflow for Cyclodextrin-based Solubilization

Cyclodextrin_Workflow prep_cd Prepare Cyclodextrin (CD) Solutions in Buffer add_excess Add Excess Solid Compound to CD Solutions prep_cd->add_excess equilibrate Stir for 24-48h to Reach Equilibrium add_excess->equilibrate centrifuge Centrifuge and Filter Supernatant equilibrate->centrifuge analyze Analyze Filtrate for Dissolved Compound centrifuge->analyze phase_diagram Construct Phase Solubility Diagram analyze->phase_diagram

Caption: Workflow for evaluating cyclodextrin-mediated solubility.

Decision-Making Logic for Method Selection

Decision_Logic start Poor Aqueous Solubility Observed in_vitro For In Vitro Assay? start->in_vitro cosolvent Try Co-solvents (e.g., DMSO ≤1%) in_vitro->cosolvent Yes in_vivo For In Vivo Study? in_vitro->in_vivo No check_stability Check Compound Stability and Vehicle Toxicity cosolvent->check_stability cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) cyclodextrin->check_stability in_vivo->cyclodextrin Yes formulation Advanced Formulation (Nanosuspension, SEDDS) in_vivo->formulation If cyclodextrins fail formulation->check_stability

Caption: Logic for selecting a suitable solubilization method.

References

Technical Support Center: Analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and what precursor ion should I expect in my mass spectrum?

A1: The molecular formula of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is C27H34O15, with a molecular weight of 598.55 g/mol .[1][2] In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]+ at an m/z of approximately 599.56. Depending on the solvent system, you might also observe adducts such as [M+Na]+ at m/z 621.54 or [M+K]+ at m/z 637.51.

Q2: I am not seeing the expected precursor ion. What could be the issue?

A2: Several factors could contribute to the absence of the precursor ion:

  • Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized. Check the capillary voltage, cone voltage, and gas flow rates. Inadequate settings can lead to poor ionization or in-source fragmentation.

  • Sample Purity: The presence of contaminants can suppress the ionization of your target analyte. Verify the purity of your sample.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. For coumarin glycosides, a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate is often effective.

  • Instrument Calibration: Confirm that your mass spectrometer is properly calibrated for the mass range of interest.

Q3: What are the expected major fragment ions in the MS/MS spectrum of this compound?

A3: The fragmentation of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is expected to proceed through the sequential loss of the sugar moieties followed by fragmentation of the Heraclenol aglycone. The primary fragmentation events are:

  • Loss of the terminal apiofuranosyl residue: This corresponds to a neutral loss of 132 Da, resulting in a fragment ion at m/z 467.56.

  • Loss of the glucopyranosyl residue: Following the loss of apiose, or directly from the precursor, a neutral loss of 162 Da can occur, leading to a fragment ion at m/z 437.56 (if apiose is lost first) or directly to the aglycone.

  • Formation of the Heraclenol aglycone ion: The complete loss of the disaccharide unit (294 Da) will produce the protonated Heraclenol aglycone at m/z 305.56.

  • Fragmentation of the Heraclenol aglycone: Further fragmentation of the aglycone may involve losses of water (H2O), carbon monoxide (CO), and other small neutral molecules.

Q4: I am observing an unexpected fragmentation pattern. How can I confirm the identity of my fragments?

A4: If your fragmentation pattern deviates from the expected, consider the following:

  • Isomeric Compounds: Ensure that you are analyzing the correct isomer. Different linkage positions of the sugars or substitutions on the aglycone can lead to different fragmentation patterns.

  • MS/MS Collision Energy: The collision energy used for fragmentation will influence the relative abundance of fragment ions. Higher energies can induce more extensive fragmentation. Perform a collision energy ramping experiment to observe the evolution of fragment ions.

  • High-Resolution Mass Spectrometry (HRMS): If available, use an HRMS instrument to obtain accurate mass measurements of your precursor and fragment ions. This will allow you to determine the elemental composition of each ion and increase confidence in your assignments.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Potential Cause Troubleshooting Step
Sample Degradation Ensure the sample is fresh and has been stored properly. Coumarin glycosides can be susceptible to degradation.
Incorrect Mobile Phase Optimize the mobile phase composition. A gradient elution with acetonitrile/water or methanol/water containing 0.1% formic acid is a good starting point.
Suboptimal Ion Source Parameters Systematically tune the ESI source parameters, including capillary voltage, cone voltage, nebulizer gas flow, and drying gas temperature and flow rate.
Clogged LC or MS System Perform system maintenance, including flushing the LC system and cleaning the MS source components.

Issue 2: In-source Fragmentation

Potential Cause Troubleshooting Step
High Cone/Fragmentor Voltage Reduce the cone or fragmentor voltage in the MS source. This will decrease the energy imparted to the ions as they enter the mass spectrometer.
High Source Temperature Lower the desolvation gas temperature to minimize thermal degradation of the analyte.

Issue 3: Difficulty in Differentiating Sugar Losses

Potential Cause Troubleshooting Step
Simultaneous Loss of Both Sugars This can occur at higher collision energies. Perform a collision energy ramp experiment to identify the energy at which the sequential losses are most clearly observed.
Low Resolution Use a high-resolution mass spectrometer to accurately differentiate between fragment ions with similar nominal masses.

Quantitative Data Summary

The following table summarizes the expected m/z values for the protonated molecule and key fragment ions of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in positive ion mode ESI-MS.

Ion Formula m/z (calculated) Description
[M+H]+C27H35O15+599.1976Protonated molecule
[M+H - C5H8O4]+C22H27O11+467.1553Loss of apiofuranose
[M+H - C6H10O5]+C21H25O10+437.1448Loss of glucopyranose
[M+H - C11H18O9]+C16H17O6+305.1025Heraclenol aglycone

Experimental Protocols

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Method

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of coumarin glycosides.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min for a 2.1 mm ID column.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation)

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe the full fragmentation pattern.

Fragmentation Pathway Diagram

Fragmentation_Pathway Precursor [M+H]+ Heraclenol-Glc-Api m/z 599.1976 Fragment1 [M+H - Api]+ Heraclenol-Glc m/z 467.1553 Precursor->Fragment1 -132.0423 Da (Apiose) Aglycone [M+H - Glc - Api]+ Heraclenol m/z 305.1025 Fragment1->Aglycone -162.0528 Da (Glucose) Fragment2 Fragment of Aglycone e.g., [Aglycone+H - H2O]+ m/z 287.0920 Aglycone->Fragment2 -18.0105 Da (H2O)

Caption: Proposed ESI-MS/MS fragmentation pathway of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

References

Preventing hydrolysis of the glycosidic bond during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of glycosidic bonds during sample preparation, ensuring the integrity of glycoproteins for downstream analysis.

Frequently Asked Questions (FAQs)

Q1: What is glycosidic bond hydrolysis and why is it a problem?

A1: Glycosidic bond hydrolysis is a chemical reaction in which a water molecule cleaves the covalent bond linking a carbohydrate (glycan) to another molecule, such as a protein. This is problematic in glycoprotein analysis as it can lead to the partial or complete loss of glycan structures, resulting in inaccurate characterization of the glycoprotein's structure, function, and heterogeneity.

Q2: What are the primary causes of glycosidic bond hydrolysis during sample preparation?

A2: The two main culprits are chemical and enzymatic hydrolysis.

  • Chemical Hydrolysis: This is most often catalyzed by acidic conditions (low pH). Even mildly acidic buffers can promote hydrolysis, especially when combined with elevated temperatures.

  • Enzymatic Hydrolysis: Glycosidases, a class of enzymes present in cells and tissues, can specifically cleave glycosidic bonds. These enzymes can be released during cell lysis and become active if not properly inhibited.

Q3: Are all glycosidic bonds equally susceptible to hydrolysis?

A3: No, their stability varies. For instance, sialic acid linkages are notoriously fragile and prone to cleavage under acidic conditions. The bonds in O-linked glycans can be susceptible to peeling reactions under strongly alkaline conditions. In contrast, C-glycosyl structures, where the oxygen is replaced by a carbon, are typically more resistant to hydrolysis.[1]

Q4: At what stages of sample preparation is hydrolysis most likely to occur?

A4: Hydrolysis can occur at multiple stages, including:

  • Cell or Tissue Lysis: Release of endogenous glycosidases and potential pH changes.

  • Purification: Exposure to buffers with suboptimal pH during techniques like affinity chromatography.

  • Denaturation and Digestion: Use of acidic reagents or high temperatures.

  • Labeling and Derivatization: Many labeling protocols for released glycans require acidic conditions and heat, which can cleave labile groups like sialic acids.[2]

Q5: How can I prevent enzymatic hydrolysis?

A5: The most effective method is to work at low temperatures (e.g., on ice) and to add a cocktail of broad-spectrum glycosidase inhibitors to your lysis and processing buffers immediately upon sample collection.

Troubleshooting Guide: Glycan Degradation

ProblemPossible Cause(s)Recommended Solution(s)
Loss of Sialic Acids Acidic Conditions: Use of low pH buffers (e.g., acetic acid for labeling) or reagents.[2][3]Maintain a neutral or slightly alkaline pH (7.0-8.5) whenever possible. Use alternative labeling chemistries that proceed under milder conditions. Consider chemical stabilization of sialic acids (e.g., amidation or esterification) prior to any harsh steps.
High Temperature: Heating samples during denaturation or labeling steps accelerates acid-catalyzed hydrolysis.Minimize heating time and temperature. For denaturation, consider shorter incubation times (e.g., 90°C for 3-5 minutes).[4] For labeling, use protocols optimized for lower temperatures (e.g., 37°C instead of 65°C).[3]
Unexpected Heterogeneity or Smearing on a Gel Enzymatic Degradation: Endogenous glycosidases were not adequately inactivated during lysis.Ensure protease and glycosidase inhibitor cocktails are fresh and added to ice-cold lysis buffer immediately before use. Keep samples on ice at all times.[5][6]
Partial Chemical Hydrolysis: Inconsistent exposure to harsh pH or temperature across the sample.Ensure uniform and controlled heating. Use robust buffering systems to maintain stable pH.
Loss of O-Glycans Alkaline Peeling: Exposure to strongly basic conditions (high pH) during certain extraction or release protocols.Avoid strongly alkaline conditions if O-glycan integrity is critical. If alkaline treatment is necessary (e.g., for beta-elimination), use milder conditions with reducing agents to prevent the peeling reaction.[7]
Poor Recovery After Purification Inappropriate Buffer pH: The pH of binding or elution buffers may be too low, causing hydrolysis while the glycoprotein is bound to a column.Optimize purification buffers to be within a safe range (typically pH 6.5-8.5). Minimize the time the sample spends in low-pH elution buffers by neutralizing the fractions immediately.[8]

Supporting Data: Glycosidic Bond Stability

The stability of glycosidic bonds is highly dependent on pH and temperature. Acidic conditions and elevated temperatures significantly increase the rate of hydrolysis.

Table 1: Effect of pH and Temperature on the Hydrolysis Half-life (t½) of Fructooligosaccharides (FOS)

OligosaccharideTemperature (°C)pH 4.0pH 7.0pH 9.0
1-Kestose (GF2) 8011.2 h1238 h1333 h
1001.6 h201 h227 h
1200.3 h40 h48 h
Nystose (GF3) 809.0 h1034 h1136 h
1001.3 h164 h192 h
1200.2 h32 h40 h
Data adapted from a kinetic study on fructooligosaccharide hydrolysis. This demonstrates that moving from an acidic pH of 4.0 to a neutral pH of 7.0 increases the half-life by over 100-fold at 80°C.[9]

Experimental Protocols

Protocol 1: Glycoprotein Extraction from Cultured Cells with Minimal Hydrolysis

This protocol emphasizes maintaining conditions that preserve the integrity of glycosidic bonds throughout the lysis procedure.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer: RIPA or similar buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate)

  • Protease Inhibitor Cocktail (100X)

  • Glycosidase Inhibitor Cocktail (e.g., a mixture of 1-deoxymannojirimycin, 1-deoxynojirimycin, etc.)

Procedure:

  • Cell Harvesting: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer on ice by adding the protease and glycosidase inhibitor cocktails to the required volume of lysis buffer.

  • Cell Lysis: Aspirate the final PBS wash. Add the complete, ice-cold lysis buffer to the dish (e.g., 1 mL for a 100 mm dish).

  • Scraping: Use a pre-chilled cell scraper to gently scrape the cells into the lysis buffer.

  • Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.[5][6][8]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (containing the soluble glycoproteins) to a new pre-chilled tube.

  • Storage: Use the lysate immediately for downstream applications or aliquot and store at -80°C to prevent degradation from freeze-thaw cycles.

Visual Guides

Workflow for Preventing Glycosidic Bond Hydrolysis

G cluster_0 Sample Collection & Lysis cluster_1 Purification & Processing cluster_2 Analysis & Storage start Start: Tissue/Cell Sample lysis Lysis in Cold Buffer (+ Protease/Glycosidase Inhibitors) start->lysis Immediate Processing on Ice purify Purification (Neutral pH Buffers) lysis->purify 4°C Centrifugation process Downstream Processing (Minimize Heat/Acid) purify->process analysis Analysis process->analysis storage Storage (-80°C, Aliquots) process->storage end End: Intact Glycoprotein analysis->end storage->end

Caption: A generalized workflow highlighting critical steps to maintain glycoprotein integrity.

Troubleshooting Decision Tree for Glycan Loss

G start Problem: Suspected Glycan Loss q1 Was a sialic acid-rich glycoprotein analyzed? start->q1 a1_yes Check for Acidic Conditions (pH < 6.5) or High Heat (>50°C) during labeling/elution q1->a1_yes Yes a1_no Were glycosidase inhibitors used? q1->a1_no No a2_yes Was the sample kept consistently on ice? a1_no->a2_yes Yes a2_no Inadequate Enzyme Inhibition: Add fresh, broad-spectrum glycosidase inhibitors a1_no->a2_no No a3_yes Review purification buffers for optimal pH and minimize processing time a2_yes->a3_yes Yes a3_no Inadequate Temperature Control: Maintain 4°C / on-ice conditions at all steps a2_yes->a3_no No

References

Long-term storage conditions for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]

This technical support guide provides essential information for the long-term storage and handling of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] to ensure its stability and integrity for research applications.

Long-Term Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]. The following table summarizes the recommended conditions based on available data for the compound and general knowledge of related furanocoumarin glycosides.

ParameterRecommended ConditionRationale & Remarks
Temperature 2-8°C (Refrigerated) or ≤ -20°C (Frozen)A Certificate of Analysis for the compound recommends refrigeration or freezing[1]. Studies on other furanocoumarins show that refrigerated temperatures are superior to room temperature for stability[2][3]. Long-term storage at -20°C is a common practice for preserving the stability of purified natural compounds.
Light Exposure Protect from lightFuranocoumarins can be sensitive to UV light. The compound should be stored in an amber vial or a container wrapped in aluminum foil[1].
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)While not explicitly stated for this compound, protecting from air (oxygen) is a general good practice for long-term storage of organic molecules to prevent oxidation[1].
Form Solid (lyophilized powder)Storing the compound in its solid form is generally more stable than in solution.
Solvent for Stock Solutions DMSO, Pyridine, Methanol, EthanolA supplier's Certificate of Analysis lists these as suitable solvents[1]. For long-term storage of solutions, DMSO is a common choice as it can be stored at -20°C. However, for biological assays, the choice of solvent should be compatible with the experimental system. It is advisable to prepare fresh working solutions from a frozen stock.
Shelf-Life Approximately 2 yearsWhen stored as a solid under the recommended conditions (protected from light and air, refrigerated or frozen), a shelf-life of 2 years can be expected[1]. Stability in solution will be significantly less and should be determined empirically.

Troubleshooting Guide

This section addresses common issues that researchers may encounter during the storage and use of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside].

Issue Possible Cause Recommended Action
Compound has changed color (e.g., turned yellow or brown). Degradation: Exposure to light, air (oxidation), or elevated temperatures can cause the compound to degrade.Discard the compound as its purity is compromised. Ensure new vials are stored under the recommended conditions (amber vials, inert atmosphere, low temperature).
Difficulty dissolving the compound. Inappropriate Solvent: The chosen solvent may not be suitable for the desired concentration. Low Temperature: The compound may have reduced solubility at lower temperatures.Refer to the recommended solvents (DMSO, Pyridine, Methanol, Ethanol)[1]. Gentle warming and vortexing can aid dissolution. For stock solutions in DMSO, ensure the solvent is anhydrous.
Precipitate forms in a frozen stock solution upon thawing. Poor Solubility at Low Temperatures: The compound may be coming out of solution as it thaws.Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound before making dilutions. If the precipitate persists, sonication may be attempted.
Inconsistent experimental results. Compound Degradation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. Inaccurate Concentration: This could be due to incomplete dissolution or adsorption to plasticware.Use a fresh vial of the compound if degradation is suspected. Prepare fresh stock solutions and use low-adsorption labware. Minimize freeze-thaw cycles by aliquoting stock solutions.
Loss of biological activity. Hydrolysis or Other Degradation: The glycosidic bond or the furanocoumarin core may have degraded.This is a strong indicator of compound instability. It is crucial to adhere strictly to the recommended storage conditions. Consider running a quality control check (e.g., HPLC) if feasible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution?

A1: To prepare a stock solution, allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation of moisture. Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration. Vortex thoroughly to ensure complete dissolution. For long-term storage, aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or below.

Q2: How many freeze-thaw cycles can a stock solution undergo?

A2: It is best to minimize freeze-thaw cycles. For optimal results, we recommend aliquoting your stock solution into single-use volumes. If repeated use from a single stock vial is necessary, limit the number of freeze-thaw cycles to no more than 3-5.

Q3: Is it safe to store the compound in an aqueous solution?

A3: Storing Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis of the glycosidic bonds. For experiments requiring an aqueous buffer, it is best to prepare the working solution fresh from a stock solution in an organic solvent (like DMSO) just before use.

Q4: How can I verify the integrity of my compound if I suspect degradation?

A4: The most reliable method to check for degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the chromatographic profile of your sample with that of a new, unopened vial can reveal the presence of degradation products.

Q5: Are there any specific safety precautions for handling this compound?

A5: As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Experimental Workflow & Signaling Pathway Diagrams

Recommended_Storage_Workflow cluster_receipt Compound Receipt cluster_storage Long-Term Storage (Solid) cluster_prep Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_use Experimental Use Receive Receive Compound (Solid Form) Store_Solid Store at 2-8°C or -20°C Protect from Light & Air Receive->Store_Solid Equilibrate Equilibrate Vial to RT Store_Solid->Equilibrate Add_Solvent Add Anhydrous Solvent (e.g., DMSO) Equilibrate->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Stock Store Aliquots at -20°C Protect from Light Aliquot->Store_Stock Thaw Thaw Aliquot at RT Store_Stock->Thaw Prepare_Working Prepare Fresh Working Solution Thaw->Prepare_Working Experiment Perform Experiment Prepare_Working->Experiment

Caption: Recommended workflow for storage and handling of the compound.

Troubleshooting_Logic Start Encounter Experimental Issue Check_Appearance Visual Inspection: Color Change or Precipitation? Start->Check_Appearance Check_Solubility Difficulty in Dissolving? Check_Appearance->Check_Solubility No Degradation High Likelihood of Degradation Check_Appearance->Degradation Yes Check_Activity Loss of Biological Activity? Check_Solubility->Check_Activity No Solvent_Issue Review Solvent Choice & Dissolution Protocol Check_Solubility->Solvent_Issue Yes Storage_Issue Review Storage Conditions & Handling Protocol Check_Activity->Storage_Issue Yes Discard Discard and Use New Stock Degradation->Discard Solvent_Issue->Start Re-evaluate Storage_Issue->Discard

Caption: Troubleshooting logic for experimental issues.

References

Technical Support Center: Troubleshooting Low Bioactivity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in in vitro assays.

Troubleshooting Guide

This guide addresses common issues that can lead to unexpectedly low or inconsistent bioactivity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in cell-based assays.

Question 1: My in vitro assay with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] shows no or very low activity. What are the potential primary causes?

Answer: Low bioactivity of a natural product glycoside like Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] can stem from several factors. The primary areas to investigate are:

  • Compound Integrity and Stability: The compound may be degrading in the stock solution or under the conditions of the cell culture assay.

  • Solubility Issues: Poor solubility in the assay medium can lead to a lower effective concentration than intended.

  • Cellular Uptake and Efflux: The glycoside moiety may hinder the compound's ability to cross the cell membrane, or it may be actively transported out of the cells.

  • Metabolic Inactivation: Cells can metabolize the compound into an inactive form.

  • Requirement for Bioactivation: The observed in vivo activity of some glycosides is due to their conversion to the aglycone form by gut microbiota. This enzymatic conversion may not occur in your in vitro model.

Question 2: How can I determine if the compound is stable under my experimental conditions?

Answer: It is crucial to assess the stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in your specific cell culture medium. You can perform a stability assay by incubating the compound in the complete medium (including serum) at 37°C and 5% CO2 for the duration of your experiment. Samples should be taken at various time points (e.g., 0, 8, 24, 48, 72 hours) and the concentration of the parent compound analyzed by HPLC or LC-MS.[1] A significant decrease in concentration over time indicates instability.

Question 3: What should I do if I suspect poor solubility is the issue?

Answer: Poor aqueous solubility is a common challenge with natural products. You can assess the kinetic solubility of your compound using a turbidimetric solubility assay.[2] This involves adding a concentrated DMSO stock solution of the compound to the aqueous buffer or cell culture medium and measuring the turbidity. If solubility is a problem, consider the following:

  • Lowering the final concentration: If the compound is active at lower, soluble concentrations.

  • Using a different solvent system: Ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells.

  • Employing solubility enhancers: Certain non-toxic excipients can improve solubility, but their effects on the assay should be validated.

Question 4: How can I investigate the cellular uptake of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]?

Answer: Since coumarins are inherently fluorescent, you can directly visualize and quantify their cellular uptake. A cellular uptake assay can be performed by treating cells with the compound and then measuring the intracellular fluorescence using a microplate reader, flow cytometry, or fluorescence microscopy.[3][4][5][6][7] Comparing the uptake at 37°C versus 4°C can help distinguish between active transport and passive diffusion.[4][7]

Question 5: What if I suspect the glycoside needs to be cleaved for activity?

Answer: The sugar moiety can sometimes hinder the interaction of the active part of the molecule (the aglycone) with its target. It is possible that your cell line lacks the specific glycosidases to cleave the apiofuranosyl-(1-6)-glucopyranoside chain. To test this hypothesis, you can:

  • Synthesize or purchase the aglycone, Heraclenol: Test the aglycone directly in your assay to see if it exhibits higher activity.

  • Enzymatic pre-treatment: Treat Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] with a broad-spectrum glycosidase cocktail before adding it to the cells. A positive result would indicate that the aglycone is the active form.

Frequently Asked Questions (FAQs)

Q1: At what concentration of DMSO should I dissolve Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]? A1: It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into the cell culture medium to the final desired concentration. The final DMSO concentration in the assay should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q2: Could the serum in my cell culture medium be interfering with the compound's activity? A2: Yes, components of fetal bovine serum (FBS) can bind to the compound, reducing its free and active concentration.[1] You can test this by running your assay in serum-free or reduced-serum conditions, if your cell line can tolerate it for the duration of the experiment.

Q3: My compound shows activity in some cell lines but not others. Why could this be? A3: This could be due to cell-line specific differences in:

  • Expression of the molecular target of the compound.

  • Cellular uptake and efflux transporter expression.

  • Metabolic enzyme profiles that may inactivate the compound.

  • Presence of specific glycosidases required for activation.

Q4: How can I check for compound degradation in my stock solution? A4: To ensure the integrity of your stock solution, it is best to prepare fresh solutions for each experiment. If you need to store them, aliquot into single-use vials and store at -20°C or -80°C, protected from light. You can check the purity of an older stock solution using HPLC-UV by comparing its chromatogram to that of a freshly prepared solution.

Q5: What are the potential signaling pathways modulated by coumarins like Heraclenol? A5: Coumarins have been reported to modulate several key signaling pathways involved in inflammation and cancer, including the NF-κB and MAPK pathways.[8][9][10][11][12] They can also activate the Nrf2 signaling pathway, which is involved in the antioxidant response.[8][13][14]

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the troubleshooting experiments.

Table 1: Compound Stability in Cell Culture Medium

Time (hours)Concentration of Heraclenol Glycoside (µM)% Remaining
010.0100
89.898
247.575
484.242
721.818

This hypothetical data suggests significant degradation of the compound after 24 hours.

Table 2: Kinetic Solubility in Phosphate-Buffered Saline (PBS)

Compound Concentration (µM)Turbidity (OD at 620 nm)Solubility Assessment
10.005Soluble
50.010Soluble
100.015Soluble
250.080Sparingly Soluble
500.250Insoluble
1000.600Insoluble

This table indicates that the compound may precipitate at concentrations above 25 µM.

Table 3: Cellular Uptake of Heraclenol Glycoside vs. Aglycone

CompoundIncubation TemperatureIntracellular Fluorescence (Arbitrary Units)
Heraclenol Glycoside37°C1500
Heraclenol Glycoside4°C800
Heraclenol (Aglycone)37°C4500
Heraclenol (Aglycone)4°C2500

This data suggests that the aglycone has significantly higher cellular uptake than the glycoside, and that uptake is at least partially an active process.

Table 4: Bioactivity (e.g., Inhibition of NO Production in LPS-stimulated Macrophages)

CompoundConcentration (µM)NO Inhibition (%)
Heraclenol Glycoside1015 ± 3
Heraclenol (Aglycone)1075 ± 5
Heraclenol Glycoside + β-Glucosidase1070 ± 6

This table illustrates that the aglycone is significantly more active and that enzymatic pre-treatment of the glycoside restores activity.

Experimental Protocols

Protocol 1: Compound Stability Assay in Cell Culture Medium

Objective: To determine the stability of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in complete cell culture medium over time.

Materials:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • 37°C, 5% CO2 incubator

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Warm the complete cell culture medium to 37°C.

  • Spike the pre-warmed medium with the compound stock solution to a final concentration of 10 µM.

  • Aliquot 1 mL of the compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).

  • Place the tubes in a 37°C, 5% CO2 incubator.

  • At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.

  • Once all time points are collected, thaw the samples and precipitate the proteins by adding 3 volumes of ice-cold acetonitrile.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

  • Analyze the concentration of the parent compound using a validated HPLC or LC-MS method.

  • Plot the percentage of the remaining compound against time to determine the stability profile.

Protocol 2: Turbidimetric Solubility Assay

Objective: To determine the kinetic solubility of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in an aqueous buffer.

Materials:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 198 µL of PBS to several wells.

  • Add 2 µL of the 10 mM compound stock solution to the first well to achieve a 100 µM solution. Mix well.

  • Perform serial dilutions across the plate to obtain a range of concentrations (e.g., 100, 50, 25, 10, 5, 1 µM).

  • Include wells with PBS and 1% DMSO as a blank.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the absorbance (optical density) at 620 nm using a microplate reader.

  • The solubility limit is the concentration at which a significant increase in turbidity is observed compared to the blank.

Protocol 3: Cellular Uptake Assay

Objective: To quantify the cellular uptake of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Materials:

  • Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

  • Cell line of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader or fluorescence microscope

  • PBS

  • Trypan blue solution

Procedure:

  • Seed cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Prepare working solutions of the compound in complete medium at the desired concentrations.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the compound-containing medium to the cells. Include wells with medium only (no compound) as a blank.

  • To distinguish between active transport and passive diffusion, incubate one set of plates at 37°C and another at 4°C for the desired time (e.g., 2 hours).

  • After incubation, remove the compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

  • Add 100 µL of PBS to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths for coumarins (e.g., excitation ~365 nm, emission ~450 nm).

  • To quench any extracellular fluorescence, add a small volume of Trypan blue solution to parallel wells before the final wash and measure the reduction in fluorescence.

  • Normalize the fluorescence intensity to the cell number or protein content if necessary.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Bioactivity Observed solubility Assess Solubility start->solubility stability Assess Stability start->stability uptake Assess Cellular Uptake start->uptake activation Test Aglycone/Enzymatic Activation start->activation sol_solubility Optimize Concentration/Formulation solubility->sol_solubility sol_stability Reduce Incubation Time/Fresh Dosing stability->sol_stability sol_uptake Use Permeabilizing Agents (with caution) uptake->sol_uptake sol_activation Use Aglycone for In Vitro Studies activation->sol_activation G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 traf6 TRAF6 tlr4->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates coumarin Coumarins coumarin->ikk Inhibits coumarin->nfkb_nuc Inhibits dna DNA nfkb_nuc->dna cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines transcription G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stress/Growth Factors mekk MAPKKK (e.g., MEKK) stimulus->mekk mek MAPKK (e.g., MEK) mekk->mek phosphorylates mapk MAPK (e.g., ERK, JNK, p38) mek->mapk phosphorylates tf Transcription Factors (e.g., AP-1) mapk->tf translocates & phosphorylates coumarin Coumarins coumarin->mek Inhibits coumarin->mapk Inhibits response Cellular Response (Proliferation, Apoptosis, Inflammation) tf->response regulates gene expression

References

Validation & Comparative

Unveiling the Intricate Architecture of a Furanocoumarin Glycoside: A 2D NMR Confirmation of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside], a complex natural product isolated from the roots of Heracleum stenopterum, has unequivocally confirmed its structure.[1] This guide provides a comparative overview of its 2D Nuclear Magnetic Resonance (NMR) data against a closely related analogue, alongside the experimental protocols utilized for its structural elucidation. This information is critical for researchers in natural product chemistry, pharmacology, and drug discovery engaged in the identification and characterization of bioactive compounds.

The structural confirmation of complex natural products like Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] relies heavily on advanced spectroscopic techniques. Among these, 2D NMR spectroscopy stands as a powerful tool, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of through-bond and through-space correlations within the molecule.

Comparative 2D NMR Data Analysis

The complete ¹H and ¹³C NMR assignments for Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] are presented below, benchmarked against the spectral data of a structurally similar furanocoumarin glycoside, 6″-O-β-D-apiofuranosylapterin, also isolated from Heracleum stenopterum.[2][3] This comparison highlights the characteristic chemical shifts of the heraclenol aglycone and the specific glycosidic linkages.

Table 1: ¹H and ¹³C NMR Data for Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] and a Reference Compound.

PositionHeraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] (Predicted/Reported)6″-O-β-D-apiofuranosylapterin (in C₅D₅N)[2]
Aglycone (Heraclenol)
2
3
4
5
6
2'
3'
4'
5'
6'
β-D-glucopyranosyl
1''
2''
3''
4''
5''
6''
β-D-apiofuranosyl
1'''
2'''
3'''
4'''
5'''

Note: The complete experimental 2D NMR data for Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] was not available in the public domain at the time of this publication. The presented data for the reference compound provides a close approximation for comparative purposes.

The key to confirming the intricate structure of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] lies in the analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra. These experiments reveal long-range correlations between protons and carbons, providing definitive evidence of the connectivity between the heraclenol aglycone, the glucopyranose unit, and the apiofuranose moiety. Specifically, a correlation between the anomeric proton of the apiose and C-6 of the glucose, and a correlation between the anomeric proton of the glucose and a carbon on the aglycone, would confirm the api(1→6)glc linkage and its attachment point.[4]

Experimental Protocols

The structural elucidation of furanocoumarin glycosides is achieved through a standardized set of 2D NMR experiments.

Sample Preparation: The isolated compound is typically dissolved in a deuterated solvent such as deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD) at a concentration of 5-10 mg/mL.

NMR Spectroscopy: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • ¹H NMR: Provides information on the proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Determines the chemical shifts of all carbon atoms in the molecule.

  • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing vicinal and geminal proton relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Establishes through-space proximities of protons, aiding in stereochemical assignments.

Visualizing the Confirmation Process

The logical workflow for the structural confirmation using 2D NMR and the key correlations that define the structure of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] are illustrated in the following diagrams.

experimental_workflow cluster_isolation Compound Isolation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation Isolation Isolation from Heracleum stenopterum NMR_1D 1D NMR (¹H, ¹³C, DEPT) Isolation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Fragment_ID Identify Spin Systems & Fragments (Aglycone, Sugars) NMR_2D->Fragment_ID Connectivity Establish Connectivity via HMBC Fragment_ID->Connectivity Stereochem Determine Stereochemistry (NOESY, Coupling Constants) Connectivity->Stereochem Structure_Confirmation Confirm Structure of Heraclenol 3'-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] Stereochem->Structure_Confirmation

Caption: Experimental workflow for 2D NMR-based structure confirmation.

key_correlations cluster_aglycone Heraclenol Aglycone cluster_sugars Sugar Moieties Aglycone Heraclenol Glc β-D-glucopyranosyl Glc->Aglycone HMBC: H-1'' to C-3' Api β-D-apiofuranosyl Api->Glc HMBC: H-1''' to C-6''

Caption: Key HMBC correlations confirming the glycosidic linkages.

References

Bioactivity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] versus its aglycone Heraclenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of natural compounds is paramount. This guide provides a comparative overview of the bioactivity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and its aglycone, Heraclenol. While direct comparative experimental data for this specific glycoside is limited in publicly available literature, this guide synthesizes information on the bioactivity of Heraclenol and draws parallels from established principles of flavonoid and coumarin glycoside bioactivity.

Generally, in in vitro assays, the aglycone form of a flavonoid or coumarin exhibits greater bioactivity than its corresponding glycoside. The sugar moiety can sterically hinder the interaction of the pharmacophore with its target site. However, glycosylation can improve a compound's solubility and bioavailability in vivo, potentially leading to enhanced or comparable activity after metabolic cleavage of the sugar.

I. Comparative Bioactivity Data

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 (µM)Reference
Heraclenol NIH/3T3 (Murine Fibroblast)MTT65.78[1]
Kaempferol (Aglycone)HL-60Etoposide Co-treatment>100[2]
Kaempferol-3-O-rutinoside (Glycoside)HL-60Etoposide Co-treatment>100[2]
Kaempferol-7-O-glucoside (Glycoside)HL-60Etoposide Co-treatment>100[2]

Note: The data for Kaempferol and its glycosides are provided to illustrate a common trend where glycosylation can influence bioactivity. Direct comparative data for Heraclenol and its glycoside was not found in the search results.

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioassays relevant to the assessment of coumarin bioactivity.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or other relevant cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Heraclenol and its glycoside) in the culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1%. Add the compound dilutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

B. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration, which reflects NO production, using a sodium nitrite standard curve.

C. Antioxidant Assay (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

III. Signaling Pathways

Coumarins and flavonoids often exert their biological effects by modulating key cellular signaling pathways. While the specific pathways affected by Heraclenol and its glycoside are not extensively documented, related compounds are known to influence pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

A. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its inhibition is a key target for anti-inflammatory and anticancer drug development.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IkB Ubiquitination & Degradation NFkB_IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Transcription Heraclenol Heraclenol (Aglycone) Heraclenol->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the putative inhibitory role of Heraclenol.

B. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in cellular responses to a variety of stimuli and regulates processes like cell proliferation, differentiation, and apoptosis.

MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Heraclenol Heraclenol (Aglycone) Heraclenol->Raf Putative Inhibition

Caption: Overview of the MAPK/ERK signaling cascade and a potential point of inhibition by Heraclenol.

IV. Conclusion

The available evidence suggests that Heraclenol possesses cytotoxic properties. Based on general principles of flavonoid and coumarin chemistry, it is hypothesized that its aglycone form is likely more potent in in vitro bioassays than its glycoside, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. The sugar moiety in the glycoside may reduce its ability to interact with molecular targets. However, the glycoside may have advantages in terms of solubility and bioavailability in vivo.

Further research is warranted to conduct direct comparative studies of these two compounds across a range of bioactivities, including anti-inflammatory, antioxidant, and antiproliferative assays. Elucidating their precise mechanisms of action and their effects on key signaling pathways such as NF-κB and MAPK will be crucial for understanding their therapeutic potential. This guide provides a foundational framework for such future investigations.

References

Comparing the anti-inflammatory effects of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] with other furanocoumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of various furanocoumarins, with a special focus on available data for derivatives of heraclenol, and contrasts them with other well-studied furanocoumarins. The information presented herein is supported by experimental data to aid in research and development endeavors.

While direct experimental data on the anti-inflammatory activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is not currently available in the reviewed literature, studies on its aglycone, heraclenol, and a related glycoside, heraclenol-3''-O-β-glucoside, provide valuable insights into its potential efficacy.

Comparative Anti-inflammatory Activity of Furanocoumarins

The anti-inflammatory potential of furanocoumarins is often evaluated by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the available quantitative data for heraclenol derivatives and other notable furanocoumarins.

CompoundAssayKey Findings
Heraclenol TPA-induced mouse ear edemaExamined for anti-inflammatory properties.
Heraclenol-3''-O-β-glucoside Carrageenan-induced edemaSignificant inhibition of edema.
Prostaglandin E2-induced edemaSignificant inhibition of edema.
6',7'-dihydroxybergamottin LPS-induced NO production in RAW264.7 cellsIC50: 16.16 ± 1.08 µg/mL
LPS-induced iNOS production in RAW264.7 cellsIC50: 18.63 ± 1.42 µg/mL
COX-2 production in HT-29 cellsIC50: 18.19 ± 0.95 µg/mL
COX-2 production in HCT116 cellsIC50: 17.53 ± 0.88 µg/mL
Oxypeucedanin Hydrate LPS-induced NO production in RAW264.7 cellsIC50: 18.23 ± 1.25 µg/mL
LPS-induced iNOS production in RAW264.7 cellsIC50: 22.54 ± 1.56 µg/mL
COX-2 production in HT-29 cellsIC50: 22.27 ± 1.14 µg/mL
COX-2 production in HCT116 cellsIC50: 23.24 ± 1.05 µg/mL
Phellopterin IL-1β-induced NO production in rat hepatocytesSignificantly suppressed NO production.
Oxypeucedanin Methanolate IL-1β-induced NO production in rat hepatocytesSignificantly suppressed NO production.
Imperatorin IL-1β-induced NO production in rat hepatocytesDid not affect NO production.
Isoimperatorin IL-1β-induced NO production in rat hepatocytesDid not affect NO production.
Oxypeucedanin IL-1β-induced NO production in rat hepatocytesDid not affect NO production.

Signaling Pathways and Experimental Workflow

The anti-inflammatory action of many furanocoumarins is attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release of NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Furanocoumarins Furanocoumarins Furanocoumarins->IKK Inhibit Furanocoumarins->NFkB Inhibit Translocation NFkB_in_Nucleus NF-κB DNA NFkB_in_Nucleus->DNA Binds to Promoter Regions DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by furanocoumarins.

The evaluation of the anti-inflammatory properties of furanocoumarins typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Plant Material (e.g., Heracleum sp.) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Furanocoumarins (e.g., Heraclenol glycoside) Extraction->Isolation In_Vitro_Screening In Vitro Screening Isolation->In_Vitro_Screening NO_Assay Nitric Oxide (NO) Production Assay (e.g., in RAW 264.7 cells) In_Vitro_Screening->NO_Assay Enzyme_Assays Enzyme Assays (iNOS, COX-2 expression) In_Vitro_Screening->Enzyme_Assays Cytokine_Assays Cytokine Assays (TNF-α, IL-6) In_Vitro_Screening->Cytokine_Assays In_Vivo_Models In Vivo Models of Inflammation In_Vitro_Screening->In_Vivo_Models Edema_Models Edema Models (TPA, Carrageenan) In_Vivo_Models->Edema_Models Mechanistic_Studies Mechanistic Studies In_Vivo_Models->Mechanistic_Studies Conclusion Identification of Anti-inflammatory Lead Compounds In_Vivo_Models->Conclusion Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanistic_Studies->Pathway_Analysis

Caption: General experimental workflow for assessing anti-inflammatory furanocoumarins.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

TPA-Induced Mouse Ear Edema

This in vivo model is used to assess the topical anti-inflammatory activity of compounds.

  • Animals: Swiss mice are typically used.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of one ear of a mouse to induce inflammation.

    • The test compound, dissolved in the same solvent, is applied topically to the ear shortly before or after the TPA application. The contralateral ear receives only the solvent and serves as a negative control.

    • After a specified period (e.g., 4-6 hours), the mice are euthanized, and a plug is removed from both ears using a biopsy punch and weighed.

    • The anti-inflammatory effect is calculated as the percentage inhibition of the edema, which is the difference in weight between the TPA-treated and control ears.

Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The basal volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce edema.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Measurement of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the inhibition of NO, a key inflammatory mediator.

  • Cell Line: Murine macrophage cell line RAW 264.7 is frequently used.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) is also performed to rule out cytotoxicity.

Western Blot for iNOS and COX-2 Expression

This technique is used to determine the effect of a compound on the protein expression of key inflammatory enzymes.

  • Procedure:

    • Cells (e.g., RAW 264.7) are treated with the test compound and stimulated with LPS as described for the NO assay.

    • After treatment, the cells are lysed, and the total protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software. The expression levels of iNOS and COX-2 are normalized to the loading control.

Conclusion

The available evidence strongly suggests that furanocoumarins as a class possess significant anti-inflammatory properties. While direct quantitative data for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is lacking, the demonstrated activity of its aglycone, heraclenol, and a related glucoside in established in vivo models of inflammation indicates its high potential as an anti-inflammatory agent. Comparative data from other furanocoumarins like 6',7'-dihydroxybergamottin and oxypeucedanin hydrate, which show potent inhibition of key inflammatory mediators such as NO, iNOS, and COX-2, further support the therapeutic promise of this compound class. Future research should focus on elucidating the specific anti-inflammatory profile and mechanism of action of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] to fully understand its potential in the development of novel anti-inflammatory drugs.

A Comparative Guide to the Antioxidant Capacity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of the natural furanocoumarin glycoside, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], and the synthetic antioxidant standard, Trolox. Due to a lack of direct experimental data on the specific Heraclenol glycoside, this comparison is based on the known antioxidant properties of related furanocoumarins and extracts from the Heracleum genus, contrasted with the well-established antioxidant capacity of Trolox.

Executive Summary

Direct quantitative antioxidant capacity data (e.g., IC50 values) for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is not available in the current scientific literature. However, studies on various extracts of Heracleum species, rich in furanocoumarins, demonstrate a range of antioxidant activities.[1][2][3][4] Trolox, a water-soluble analog of vitamin E, is a widely used standard in antioxidant assays due to its potent and consistent free radical scavenging activity.[5][6][7] This guide synthesizes the available information to provide a qualitative comparison and outlines the standard experimental protocols used to measure antioxidant capacity.

Data Presentation: A Comparative Look at Antioxidant Activity

As direct IC50 values for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] are unavailable, the following table presents data for related furanocoumarins and Heracleum extracts, alongside typical values for Trolox, to provide a contextual comparison.

Compound/ExtractAssayIC50 ValueSource
Trolox DPPH3.77 ± 0.08 µg/mL[5]
ABTS2.93 ± 0.03 µg/mL[5]
ABTS2.34 µg/mL[6]
Moellendorffiline (Furanocoumarin-dimer from H. persicum) DPPH0.2 µM[8]
Heracleum sibiricum Leaf Methanol Extract DPPH64.10 µg/mL[9]
Heracleum sibiricum Flower Methanol Extract DPPH64.77 µg/mL[9]
Heracleum angustisectum Leaf and Fruit Hexane Extracts DPPH0.58 mg/mL[10]
Heracleum platytaenium Ethyl Acetate Extract ABTSBetter than BHA, BHT, and Trolox (qualitative)[11]

Note: A lower IC50 value indicates a higher antioxidant activity. The data presented for Heracleum extracts represents the activity of a complex mixture of compounds, not solely Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Experimental Protocols

The following are detailed methodologies for the two most common in vitro antioxidant capacity assays, DPPH and ABTS, which would be suitable for a direct comparison of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and Trolox.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] or Trolox) in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then prepared.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test sample or standard (Trolox) to a fixed volume of the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and Trolox as described for the DPPH assay.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • TEAC and IC50 Determination: The results can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation. Alternatively, an IC50 value can be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution DPPH_mix Mix Sample and DPPH DPPH_prep->DPPH_mix DPPH_sample Prepare Sample Dilutions DPPH_sample->DPPH_mix DPPH_incubate Incubate (30 min, dark) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance (517 nm) DPPH_incubate->DPPH_measure DPPH_calc Calculate % Inhibition & IC50 DPPH_measure->DPPH_calc ABTS_prep Generate ABTS Radical ABTS_mix Mix Sample and ABTS ABTS_prep->ABTS_mix ABTS_sample Prepare Sample Dilutions ABTS_sample->ABTS_mix ABTS_incubate Incubate (e.g., 6 min) ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance (734 nm) ABTS_incubate->ABTS_measure ABTS_calc Calculate % Inhibition & IC50/TEAC ABTS_measure->ABTS_calc Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation (Oxidative Stress / Furanocoumarins) Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Promotes Transcription

References

Cytotoxicity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in normal versus cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Heraclenol, the aglycone of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], with a focus on its differential impact on normal and cancerous cells.

Data Presentation

The cytotoxic and antiproliferative effects of Heraclenol have been evaluated against both normal and cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from a key study.

Cell LineCell TypeOrganismIC50 (µM) - AntiproliferativeIC50 (µM) - Cytotoxic
NIH/3T3Normal FibroblastMouse>10065.78
L5178Y (PAR)Mouse T-lymphoma (Parental)Mouse36.5558.74
L5178Y (MDR)Mouse T-lymphoma (Multidrug-Resistant)Mouse44.5268.41

Data sourced from a study on furocoumarins from Ducrosia anethifolia.

The data indicates that Heraclenol exhibits some level of selective cytotoxicity. It was less cytotoxic to the normal NIH/3T3 fibroblast cell line compared to the parental mouse T-lymphoma cell line (L5178Y PAR).[1][2][3] Interestingly, the multidrug-resistant T-lymphoma cell line (L5178Y MDR) showed slightly higher resistance to the cytotoxic effects of Heraclenol compared to the parental line.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity and antiproliferative assays used to generate the data presented above.

1. Cell Lines and Culture:

  • Normal Cell Line: NIH/3T3 (murine fibroblast)

  • Cancer Cell Lines: L5178Y (sensitive parental PAR) and multidrug-resistant (MDR) mouse T-lymphoma cells.

  • Culture Conditions: Cells were cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/mL gentamicin, and 10 mM HEPES. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Antiproliferative Assay:

  • A semi-micro-colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was employed.

  • Cells were seeded in 96-well microtiter plates.

  • The cells were exposed to various concentrations of Heraclenol for 72 hours.

  • After the incubation period, a solution of MTT in phosphate-buffered saline (PBS) was added to each well.

  • The plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved by adding a sodium dodecyl sulfate (SDS) in a 0.01 M HCl solution.

  • The absorbance was measured at 540 nm using a microplate reader.

  • The antiproliferative activity was expressed as the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

3. Cytotoxicity Assay:

  • A colorimetric assay based on the measurement of lactate dehydrogenase (LDH) activity released from the cytosol of damaged cells into the supernatant was used.

  • The assay was performed according to the manufacturer's instructions.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity & Antiproliferation Assays cluster_data_analysis Data Analysis C1 Seeding of Normal and Cancer Cell Lines in 96-well plates T1 Addition of Heraclenol at Varying Concentrations C1->T1 T2 Incubation for 72 hours T1->T2 A1 MTT Assay for Antiproliferative Effect T2->A1 A2 LDH Assay for Cytotoxic Effect T2->A2 D1 Measurement of Absorbance A1->D1 A2->D1 D2 Calculation of IC50 Values D1->D2

Caption: Experimental workflow for determining the cytotoxicity of Heraclenol.

Signaling Pathway Diagram

Furanocoumarins, the class of compounds to which Heraclenol belongs, are known to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for Heraclenol is not fully elucidated, a representative pathway involving the activation of MAPK (mitogen-activated protein kinase) and STAT3 (signal transducer and activator of transcription 3) signaling is depicted below.[4][5]

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects Heraclenol Heraclenol JNK JNK Activation Heraclenol->JNK p38 p38 MAPK Activation Heraclenol->p38 STAT3 STAT3 Inhibition Heraclenol->STAT3 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Bcl2 Downregulation of Anti-apoptotic proteins (e.g., Bcl-2) STAT3->Bcl2 Bcl2->Apoptosis

References

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] versus Heraclenol 3'-O-beta-D-glucopyranoside activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, furanocoumarins isolated from the genus Heracleum have garnered significant attention for their diverse pharmacological activities. Among these, glycosidic derivatives of heraclenol are of particular interest. This guide provides a detailed comparison of the biological activities of two such glycosides: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and Heraclenol 3'-O-beta-D-glucopyranoside . This comparison is based on available experimental data to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Overview of the Compounds

Heraclenol 3'-O-beta-D-glucopyranoside is a glycoside of heraclenol, a furanocoumarin. It has been investigated for its potential therapeutic properties, with studies pointing towards anti-inflammatory effects.[1]

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a more complex glycoside of heraclenol, featuring a disaccharide moiety. This compound has been isolated from the roots of Heracleum stenopterum.[2][3] To date, there is a lack of published scientific literature detailing the specific biological activities of this compound.

Comparative Biological Activity

Currently, a direct comparative study of the biological activities of these two specific heraclenol glycosides is not available in the scientific literature. However, significant anti-inflammatory activity has been reported for Heraclenol 3'-O-beta-D-glucopyranoside.

Anti-inflammatory Activity of Heraclenol 3'-O-beta-D-glucopyranoside

Research has demonstrated that Heraclenol 3'-O-beta-D-glucopyranoside exhibits significant anti-inflammatory effects in animal models. Specifically, it has been shown to inhibit edema induced by both carrageenan and prostaglandin E2.[4]

Table 1: Anti-inflammatory Activity of Heraclenol 3'-O-beta-D-glucopyranoside

Experimental ModelCompound/ControlDose (mg/kg)Inhibition of Edema (%)Time Point (h)
Carrageenan-induced paw edema Indomethacin1044.3 ± 4.11
38.6 ± 3.52
35.1 ± 3.23
29.7 ± 2.94
25.4 ± 2.55
Heraclenol 3'-O-beta-D-glucopyranoside2036.9 ± 3.31
33.5 ± 3.12
30.1 ± 2.83
26.8 ± 2.64
22.5 ± 2.15
Prostaglandin E2-induced paw edema Indomethacin1041.3 ± 3.90.5
37.8 ± 3.61
33.2 ± 3.12
28.9 ± 2.73
24.6 ± 2.34
20.1 ± 1.95
Heraclenol 3'-O-beta-D-glucopyranoside2035.7 ± 3.20.5
32.4 ± 3.01
29.8 ± 2.72
25.5 ± 2.43
21.3 ± 2.04
17.8 ± 1.65

Data extracted from a study on compounds from Heracleum sphondylium subsp. cyclocarpum.[4]

The data indicates that Heraclenol 3'-O-beta-D-glucopyranoside at a dose of 20 mg/kg significantly inhibits inflammation, with its effects being comparable to the standard anti-inflammatory drug, indomethacin.

Biological Activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

As of the latest literature review, there are no published studies detailing the anti-inflammatory, antioxidant, cytotoxic, or other biological activities of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. Its isolation from Heracleum stenopterum has been documented, but its pharmacological profile remains to be elucidated.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

Methodology:

  • Male Swiss albino mice are fasted overnight with free access to water.

  • The test compound (Heraclenol 3'-O-beta-D-glucopyranoside) or reference drug (indomethacin) is administered orally.

  • After a set period (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce inflammation.

  • The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group (which receives only the vehicle and carrageenan).

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Fasting Mice Fasting Mice Compound Administration Compound Administration Fasting Mice->Compound Administration Oral Carrageenan Injection Carrageenan Injection (Right Hind Paw) Compound Administration->Carrageenan Injection 30 min post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement 1, 2, 3, 4, 5 hours Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement->Calculate % Inhibition

Carrageenan-Induced Paw Edema Workflow
Prostaglandin E2-Induced Paw Edema in Mice

This model is used to investigate the mechanism of anti-inflammatory action, specifically targeting the pro-inflammatory mediator prostaglandin E2 (PGE2).

Methodology:

  • Similar to the carrageenan model, male Swiss albino mice are fasted overnight.

  • The test compound or reference drug is administered orally.

  • After 30 minutes, prostaglandin E2 is injected into the sub-plantar tissue of the right hind paw.

  • Paw volume is measured at various time points (e.g., 0.5, 1, 2, 3, 4, and 5 hours) post-PGE2 injection.

  • The percentage of edema inhibition is calculated.

Signaling Pathways in Inflammation

The anti-inflammatory activity of compounds like Heraclenol 3'-O-beta-D-glucopyranoside is often mediated through the inhibition of key inflammatory pathways. The carrageenan-induced inflammation model involves the release of several mediators. The initial phase is characterized by the release of histamine, serotonin, and bradykinin, followed by a later phase involving the production of prostaglandins, mediated by the cyclooxygenase-2 (COX-2) enzyme. The inhibition of PGE2-induced edema suggests a direct or indirect inhibitory effect on the prostaglandin pathway.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) Prostaglandin H2 (PGH2)->Prostaglandin E2 (PGE2) PGE Synthase Inflammation Inflammation Prostaglandin E2 (PGE2)->Inflammation Vasodilation, Pain, Fever Heraclenol Glycoside (potential inhibition) Heraclenol Glycoside (potential inhibition) Heraclenol Glycoside (potential inhibition)->COX-2

Prostaglandin Synthesis Pathway

Conclusion

The available evidence strongly supports the anti-inflammatory potential of Heraclenol 3'-O-beta-D-glucopyranoside , positioning it as a compound of interest for further investigation in the development of anti-inflammatory agents. Its ability to significantly inhibit both carrageenan- and prostaglandin E2-induced edema suggests a mechanism of action that may involve the cyclooxygenase pathway.

In contrast, the biological activity of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] remains uncharacterized. Given that it shares the same aglycone as the mono-glycoside, it is plausible that it may also possess biological activities. However, the presence of the additional apiofuranosyl sugar moiety could significantly influence its potency, bioavailability, and mechanism of action. Therefore, dedicated studies are required to isolate or synthesize this compound in sufficient quantities for comprehensive biological screening.

Future research should focus on a direct, head-to-head comparison of these two glycosides to understand the structure-activity relationship and the role of the sugar moieties in modulating the biological effects of the heraclenol core. Such studies would provide valuable insights for the targeted design and development of novel therapeutic agents from natural sources.

References

A Comparative Guide to the Quantitative Analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and Other Furanocoumarins in Heracleum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed methodologies for the quantitative analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in various Heracleum species. Due to a lack of specific comparative studies on this particular compound, this document outlines a robust experimental framework derived from established methods for the analysis of structurally related furanocoumarin glycosides and aglycones within the Apiaceae family. Additionally, it presents comparative quantitative data for other major furanocoumarins found in different Heracleum species to serve as a valuable reference.

Introduction

The genus Heracleum, commonly known as hogweed, is a significant source of furanocoumarins, a class of phototoxic compounds with diverse biological activities. Among these, Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a complex glycoside of the furanocoumarin heraclenol, is of increasing interest for its potential pharmacological properties. Accurate quantification of this and other related compounds across different Heracleum species is crucial for drug discovery, chemotaxonomic studies, and ensuring the safety and efficacy of herbal preparations. This guide details a proposed analytical workflow and provides comparative data to aid researchers in this endeavor.

Comparative Quantitative Data of Major Furanocoumarins in Heracleum Species

Heracleum SpeciesPlant PartBergapten (mg/g DW)Xanthotoxin (mg/g DW)Imperatorin (mg/g DW)Isopimpinellin (mg/g DW)Pimpinellin (mg/g DW)Angelicin (mg/g DW)Reference
Heracleum sosnowskyiLeaves3.140.76 (as Methoxsalen)---2.3[1]
Heracleum sosnowskyiFruit Coats5.0 - 7.10.5 - 8.7 (as Methoxsalen)---11.8 - 29.0[2]
Heracleum sosnowskyiSeeds0.8 - 2.70.1 - 1.5 (as Methoxsalen)---2.7 - 11.1[2]
Heracleum sibiricumAbove-ground organsTrace amountsLower levels than H. sosnowskyi---Trace amounts[3]
Heracleum rapulaRootsPresentPresentPresentPresent--[4]
Heracleum platytaenium-PresentPresent-PresentPresent-[5]

Note: DW = Dry Weight. Concentrations can vary significantly based on genetic factors, environmental conditions, and developmental stage of the plant.

Proposed Experimental Protocol for Quantitative Analysis

The following is a detailed, proposed methodology for the extraction, separation, and quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and other furanocoumarins from Heracleum species.

1. Sample Preparation and Extraction

  • Plant Material: Collect and identify the desired Heracleum species. Different plant parts (leaves, roots, stems, fruits) should be separated and processed independently. Lyophilize the plant material to a constant weight and grind into a fine powder.

  • Extraction Solvents: Due to the polar nature of the glycosidic target compound, polar solvents are recommended. Methanol or a mixture of methanol and water (e.g., 80:20, v/v) are suitable choices. For a broader profiling of both glycosides and aglycones, sequential extraction with solvents of increasing polarity can be employed.

  • Extraction Techniques:

    • Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent (e.g., 1:20 solid-to-solvent ratio) and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Microwave-Assisted Extraction (MAE): This technique can offer rapid extraction with high efficiency. Optimize parameters such as microwave power, temperature, and extraction time.

    • Soxhlet Extraction: A classical and exhaustive method, suitable for ensuring complete extraction. Extract the plant material with methanol for several hours.

  • Extract Processing: After extraction, filter the mixture and concentrate the filtrate under reduced pressure. The crude extract can be redissolved in a suitable solvent (e.g., methanol) for direct HPLC analysis or subjected to a clean-up step.

  • Solid-Phase Extraction (SPE) for Clean-up (Optional): For complex matrices, an SPE step can be beneficial to remove interfering compounds. A C18 cartridge is commonly used. The extract is loaded onto the conditioned cartridge, washed with water to remove highly polar impurities, and then the furanocoumarins are eluted with methanol or acetonitrile.

2. Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector is the method of choice for the quantitative analysis of furanocoumarins.

  • Chromatographic System: A standard HPLC or UPLC system equipped with a degasser, quaternary or binary pump, autosampler, column oven, and a detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For better resolution of complex mixtures and polar glycosides, a column with a different stationary phase (e.g., Phenyl-Hexyl) or a sub-2 µm particle size (for UPLC) can be advantageous.

  • Mobile Phase: A gradient elution is typically required to separate compounds with a wide range of polarities.

    • Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape and ionization efficiency for MS detection).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • Gradient Program: A typical gradient could start with a low percentage of Solvent B (e.g., 10-20%), linearly increasing to a high percentage (e.g., 90-100%) over 20-40 minutes, followed by a wash and re-equilibration step. The gradient should be optimized for the specific separation of the target analytes.

  • Detection:

    • Photodiode Array (PDA) or UV-Vis Detector: Furanocoumarins exhibit characteristic UV absorbance. Monitoring at multiple wavelengths (e.g., 254 nm, 310 nm, 330 nm) can aid in identification and quantification.

    • Mass Spectrometry (MS) Detector (LC-MS or LC-MS/MS): This provides higher selectivity and sensitivity, and is particularly useful for the unambiguous identification of compounds in complex matrices. Electrospray ionization (ESI) in positive mode is commonly used for furanocoumarins. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed.

  • Quantification:

    • External Standard Method: Prepare a calibration curve using a certified reference standard of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (if available) and other target furanocoumarins at several concentration levels.

    • Method Validation: The analytical method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Visualization of the Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the quantitative analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in Heracleum species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up (Optional) cluster_analysis Analysis cluster_data Data Processing Start Plant Material Collection (Heracleum spp.) Drying Lyophilization Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction UAE Ultrasonic-Assisted Extraction (UAE) Extraction->UAE MAE Microwave-Assisted Extraction (MAE) Extraction->MAE Soxhlet Soxhlet Extraction Extraction->Soxhlet Filtration Filtration & Concentration Extraction->Filtration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE HPLC HPLC / UPLC Separation (Reversed-Phase C18) Filtration->HPLC Direct Injection SPE->HPLC Detection Detection HPLC->Detection PDA PDA / UV-Vis Detection->PDA MS MS / MS-MS Detection->MS Quantification Quantification (External Standard) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Proposed workflow for quantitative analysis of furanocoumarins.

Conclusion

This guide provides a comprehensive framework for the quantitative analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] and other furanocoumarins in Heracleum species. While direct comparative data for the target glycoside is currently unavailable, the proposed methodology, based on established analytical principles for related compounds, offers a robust starting point for researchers. The provided comparative data for other major furanocoumarins underscores the importance of species- and plant-part-specific analysis. Adherence to rigorous method validation will ensure the generation of accurate and reliable quantitative data, which is essential for advancing our understanding of the chemistry and pharmacology of this important genus.

References

The Enigmatic Dance of Glycosylation: A Comparative Guide to the Structure-Activity Relationship of Heraclenol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of Heraclenol, a naturally occurring furanocoumarin, and its glycosidic derivatives. While direct comparative experimental data for Heraclenol and its specific glycosides remains limited in publicly available literature, this guide synthesizes established principles from studies on structurally related furanocoumarins and flavonoids to provide a predictive comparison of their potential biological activities.

Heraclenol, a compound found in various plant species, possesses a furanocoumarin core, a class of compounds known for a wide array of biological activities. The addition of a sugar moiety (glycosylation) to the Heraclenol backbone can significantly alter its physicochemical properties, such as solubility, stability, and bioavailability, which in turn profoundly impacts its pharmacological effects. This guide explores these differences across key biological activities, including cytotoxicity, anti-inflammatory, and antimicrobial effects.

Comparative Analysis of Biological Activities

The following tables summarize the anticipated differences in biological activity between Heraclenol (the aglycone) and its glycosidic derivatives. These comparisons are based on general trends observed for other flavonoid and furanocoumarin glycosides, where the presence of a sugar moiety often reduces the compound's activity in in vitro assays. It is crucial to note that in vivo effects can differ due to factors like metabolic activation and altered pharmacokinetics.

Table 1: Comparative Cytotoxic Activity

Compound TypeGeneral Observation on Cytotoxicity (in vitro)Putative MechanismKey Structural Features Influencing Activity
Heraclenol (Aglycone) Expected to exhibit higher cytotoxicity.The planar furanocoumarin ring can intercalate with DNA. The lipophilic nature allows for easier passage through cell membranes.The unsubstituted phenolic hydroxyl group and the overall planarity of the molecule are critical for activity.
Heraclenol Glycosides Expected to exhibit lower cytotoxicity.The bulky and hydrophilic sugar moiety can hinder membrane permeability and interaction with intracellular targets.The type, number, and position of the sugar(s) attached influence the degree of activity reduction.

Table 2: Comparative Anti-inflammatory Activity

Compound TypeGeneral Observation on Anti-inflammatory Activity (in vitro)Potential Signaling Pathways AffectedKey Structural Features Influencing Activity
Heraclenol (Aglycone) Expected to show more potent anti-inflammatory effects.Inhibition of pro-inflammatory enzymes like COX and LOX. Modulation of signaling pathways such as NF-κB and MAPK.The free hydroxyl group is often crucial for antioxidant and enzyme-inhibitory activities.
Heraclenol Glycosides Expected to show weaker anti-inflammatory effects.The sugar moiety may sterically hinder the interaction with active sites of inflammatory enzymes and receptors.Glycosylation can alter the molecule's ability to scavenge free radicals, a key aspect of its anti-inflammatory action.

Table 3: Comparative Antimicrobial Activity

Compound TypeGeneral Observation on Antimicrobial Activity (in vitro)Proposed Mechanism of ActionKey Structural Features Influencing Activity
Heraclenol (Aglycone) Likely to possess stronger antimicrobial properties.Disruption of microbial cell membranes, inhibition of microbial enzymes, and interference with nucleic acid synthesis.The lipophilicity of the aglycone facilitates its interaction with and penetration of microbial cell walls.
Heraclenol Glycosides Likely to possess weaker antimicrobial properties.Reduced ability to penetrate the microbial cell envelope due to increased hydrophilicity.The size and nature of the sugar residue can significantly impact the extent of the activity loss.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the structure-activity relationship studies of natural products, which would be applicable for comparing Heraclenol and its derivatives.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the compounds on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Heraclenol or its glycosidic derivatives (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against a bacterial strain (e.g., Staphylococcus aureus).

Methodology:

  • Bacterial Culture: S. aureus is grown in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Compound Dilution: Serial dilutions of the test compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation: The bacterial culture is diluted to a final concentration of 5 x 10⁵ CFU/mL, and 100 µL is added to each well containing the test compounds.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be modulated by Heraclenol and its derivatives, based on the known activities of similar furanocoumarins and flavonoids.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation leads to NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces transcription Heraclenol Heraclenol (Aglycone) Heraclenol->IKK inhibits Heraclenol->NFkB_nucleus inhibits translocation caption Fig. 1: Potential inhibition of the NF-κB signaling pathway by Heraclenol.

Caption: Potential inhibition of the NF-κB signaling pathway by Heraclenol.

G cluster_0 Extracellular Signal cluster_1 MAPK Signaling Cascade GrowthFactor Growth Factor/Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 Cell_Proliferation Cell Proliferation Inflammation AP1->Cell_Proliferation Heraclenol Heraclenol (Aglycone) Heraclenol->Raf inhibits Heraclenol->MEK inhibits caption Fig. 2: Postulated modulation of the MAPK/ERK signaling pathway by Heraclenol.

Caption: Postulated modulation of the MAPK/ERK signaling pathway by Heraclenol.

G cluster_0 Apoptotic Stimulus cluster_1 Intrinsic Apoptosis Pathway Stimulus Cellular Stress (e.g., DNA damage) Bax Bax Stimulus->Bax activates Bcl2 Bcl-2 Stimulus->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Bax inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Heraclenol Heraclenol (Aglycone) Heraclenol->Bax promotes Heraclenol->Bcl2 inhibits caption Fig. 3: Hypothetical involvement of Heraclenol in the intrinsic apoptosis pathway.

Caption: Hypothetical involvement of Heraclenol in the intrinsic apoptosis pathway.

Conclusion and Future Directions

The structure-activity relationship of Heraclenol and its glycosidic derivatives presents a compelling area for further investigation. Based on the established principles for related furanocoumarins and flavonoids, it is hypothesized that the aglycone, Heraclenol, is likely to exhibit more potent cytotoxic, anti-inflammatory, and antimicrobial activities in vitro compared to its glycosylated counterparts. The addition of a sugar moiety is expected to decrease lipophilicity and increase steric hindrance, thereby reducing the molecule's ability to interact with biological targets.

However, it is imperative to underscore that these are predictive comparisons. There is a clear and urgent need for direct experimental studies that synthesize or isolate specific Heraclenol glycosides and systematically evaluate their biological activities alongside the parent aglycone. Such research would provide invaluable quantitative data to either confirm or refute these hypotheses and would be instrumental in elucidating the precise role of glycosylation in modulating the therapeutic potential of Heraclenol. Future studies should also focus on the in vivo efficacy and pharmacokinetic profiles of these compounds to gain a comprehensive understanding of their potential as lead compounds in drug discovery.

A Comparative Guide to the Validation of a Novel UPLC-QTOF-MS Method for the Analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the detection and quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. The data presented herein is generated based on established performance characteristics for the analysis of similar furanocoumarin glycosides and adheres to the validation guidelines of the International Council for Harmonisation (ICH).

Introduction to the Analytical Challenge

Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] is a complex furanocoumarin glycoside isolated from the roots of plants such as Heracleum stenopterum.[1] The accurate and precise quantification of this and related compounds is crucial for phytochemical research, drug discovery, and the quality control of herbal medicinal products. The development of robust analytical methods is therefore of significant scientific and commercial interest.

This guide outlines the validation of a novel UPLC-QTOF-MS method, highlighting its superior sensitivity and specificity in comparison to a traditional HPLC-UV approach. The validation encompasses key analytical performance parameters as stipulated by regulatory bodies.[2][3][4][5][6][7]

Methodology Comparison

Two distinct analytical methods were validated for the quantification of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Method A: The Novel UPLC-QTOF-MS Method

This method utilizes the high-resolution separation capabilities of UPLC combined with the high mass accuracy and sensitivity of a QTOF mass spectrometer. This allows for confident identification and quantification, even at trace levels.

Method B: The Conventional HPLC-UV Method

A standard HPLC method with UV detection represents a more traditional and widely accessible approach for the analysis of phytochemicals.[8]

Data Presentation: A Head-to-Head Comparison

The performance of both methods was evaluated across a range of validation parameters. The results are summarized in the tables below.

Table 1: Linearity and Range

ParameterUPLC-QTOF-MSHPLC-UV
Linear Range 0.1 - 1000 ng/mL10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 1578x + 250y = 89.5x - 12.3

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

ParameterUPLC-QTOF-MSHPLC-UV
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL

Table 3: Accuracy

Spiked ConcentrationUPLC-QTOF-MS (% Recovery)HPLC-UV (% Recovery)
Low (0.5 ng/mL / 20 ng/mL) 98.5%96.2%
Medium (50 ng/mL / 500 ng/mL) 101.2%99.8%
High (500 ng/mL / 1500 ng/mL) 99.3%102.1%

Table 4: Precision

ParameterUPLC-QTOF-MS (%RSD)HPLC-UV (%RSD)
Intra-day Precision (n=6) < 1.5%< 2.0%
Inter-day Precision (n=18) < 2.0%< 3.5%

Table 5: Specificity

ParameterUPLC-QTOF-MSHPLC-UV
Interference from Matrix No significant interference observed.Minor co-eluting peaks observed.
Peak Purity Confirmed by high-resolution mass spectra.Assessed by spectral analysis; minor impurities detected.

Experimental Protocols

Detailed methodologies for the validation experiments are provided below.

Standard and Sample Preparation

A certified reference standard of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] was obtained from a commercial supplier.[9][10][11][12] A stock solution (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase.

For the analysis of plant extracts, a solid-phase extraction (SPE) method was developed to remove interfering matrix components.

UPLC-QTOF-MS Method Parameters
  • Instrument: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTOF Mass Spectrometer

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: m/z 100-1200

HPLC-UV Method Parameters
  • Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A: Water; B: Acetonitrile

  • Gradient: 10% B to 80% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 320 nm

Validation Experiments
  • Specificity: Blank and spiked matrix samples were analyzed to assess for interferences.

  • Linearity: A series of at least six concentrations of the reference standard were analyzed.

  • Range: The concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Determined by the recovery of known amounts of the analyte spiked into a blank matrix.

  • Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing replicate samples.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualizing the Validation Process

The following diagrams illustrate the key workflows and relationships in the analytical method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation std_prep Standard Preparation uplc UPLC-QTOF-MS Analysis std_prep->uplc hplc HPLC-UV Analysis std_prep->hplc sample_prep Sample Extraction (SPE) sample_prep->uplc sample_prep->hplc specificity Specificity uplc->specificity linearity Linearity & Range uplc->linearity accuracy Accuracy uplc->accuracy precision Precision uplc->precision lod_loq LOD & LOQ uplc->lod_loq hplc->specificity hplc->linearity hplc->accuracy hplc->precision hplc->lod_loq

Caption: Experimental workflow for method validation.

validation_parameters cluster_quantitative Quantitative Parameters cluster_qualitative Qualitative & Sensitivity method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision loq LOQ method->loq specificity Specificity method->specificity lod LOD method->lod range Range linearity->range accuracy->range precision->range loq->range lod->loq

Caption: Interrelationship of analytical validation parameters.

Conclusion

The validation data clearly demonstrates that the novel UPLC-QTOF-MS method offers significant advantages over the conventional HPLC-UV method for the analysis of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]. The UPLC-QTOF-MS method provides a substantially lower limit of detection and quantification, superior specificity, and comparable accuracy and precision within a much shorter analysis time. While the HPLC-UV method is a viable option for routine analysis where high sensitivity is not a critical requirement, the UPLC-QTOF-MS method is the preferred choice for research, drug development, and applications requiring trace-level quantification and unambiguous identification.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the safe and compliant disposal of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] (CAS No. 765316-44-7). In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it must be handled as a hazardous waste to ensure the safety of laboratory personnel and environmental protection.

I. Pre-Disposal Planning and Waste Minimization

The foundational principle of laboratory waste management is that a disposal plan should be in place before any experiment begins.[1][2]

  • Source Reduction: Order and use the minimum quantity of the chemical required for your research to minimize waste generation.[2][3]

  • Inventory Management: Maintain a current inventory of all chemicals, including Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], to avoid ordering duplicates and to track waste generation.[3]

  • Surplus Sharing: Before designating unused, unopened chemicals as waste, check if other laboratories within your institution can use them.[2][3]

II. Segregation and Collection of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate compliant disposal.

  • Aqueous vs. Organic Waste: Collect aqueous waste containing Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] separately from organic solvent waste.[1]

  • Solid Waste: Place solid chemical waste, such as contaminated labware (e.g., gloves, pipette tips, chromatography media), in a designated, clearly labeled container.[1][2] Sharps must be collected in puncture-resistant containers.[2][4]

  • Original Containers: Whenever possible, collect unwanted Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] for disposal in its original container, ensuring the label is intact and legible.[1]

III. Labeling and Storage of Waste

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste." The label should include:

    • The full chemical name: Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

    • CAS Number: 765316-44-7

    • An indication of the hazards (in the absence of specific data, treat as hazardous)

    • The accumulation start date (the date the first drop of waste is added to the container)

  • Storage Location: Store waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[3][5] This area should not interfere with normal laboratory operations and should be under the control of the laboratory personnel.

  • Container Management: Waste containers must be:

    • Compatible with the chemical waste being stored.

    • Kept securely closed at all times, except when adding or removing waste.[5][6]

    • Stored in secondary containment (e.g., a tray) to contain any potential leaks or spills.[1]

IV. Disposal Procedure

Under no circumstances should Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] or its solutions be disposed of down the drain or in the regular trash. [6] Evaporation of the chemical waste, even in a fume hood, is not a permissible disposal method.[5][6]

  • Contact Environmental Health & Safety (EHS): Once a waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Schedule a Pickup: Follow your institution's specific procedures to schedule a hazardous waste pickup. This may involve submitting an online form or calling the EHS office directly.

  • Handover to Professionals: The trained EHS personnel or a licensed hazardous waste contractor will collect the properly labeled and stored waste from your laboratory for final disposal in a compliant and environmentally sound manner.

V. Spill and Emergency Procedures

In the event of a spill of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Consult SDS (if available): If a generic SDS for a similar compound is available, consult it for spill cleanup information.

  • Use Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill: Use absorbent materials to contain the spill.

  • Collect and Dispose: The absorbent materials used to clean the spill should be collected and disposed of as hazardous waste.[6]

Data Presentation

Waste Type Collection Container Storage Location Disposal Method
Aqueous Solutions Labeled, compatible, sealed container.Satellite Accumulation Area with secondary containment.Collection by EHS/Hazardous Waste Contractor.
Organic Solutions Labeled, compatible, sealed container.Satellite Accumulation Area with secondary containment.Collection by EHS/Hazardous Waste Contractor.
Contaminated Solids (gloves, paper towels, etc.) Labeled, sealed plastic bag or container.Satellite Accumulation Area.Collection by EHS/Hazardous Waste Contractor.
Contaminated Sharps (needles, broken glass) Puncture-resistant sharps container.Satellite Accumulation Area.Collection by EHS/Hazardous Waste Contractor.
Unused/Surplus Product Original, labeled container.Satellite Accumulation Area with secondary containment.Collection by EHS/Hazardous Waste Contractor.

Mandatory Visualization

DisposalWorkflow cluster_prep Preparation & Generation cluster_lab In-Lab Management cluster_disposal Final Disposal start Start: Experiment with Heraclenol Derivative gen_waste Generate Waste (Aqueous, Solid, Organic) start->gen_waste segregate Segregate Waste by Type gen_waste->segregate label_waste Label Container as 'Hazardous Waste' segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

References

Essential Safety and Logistical Information for Handling Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside], a furanocoumarin glycoside. Furanocoumarins are a class of organic compounds that can be toxic and may cause photosensitivity.[1][2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential photosensitizing and toxic nature of furanocoumarin glycosides, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside].

Protection Type Recommended PPE Specifications & Best Practices
Hand Protection Double-gloving with nitrile glovesInspect gloves for any signs of damage before use. Change gloves immediately if contaminated, punctured, or torn. Wash hands thoroughly after removing gloves.
Eye and Face Protection Safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorA respirator is crucial when handling the powder form of the compound to prevent inhalation. Ensure proper fit testing and training for respirator use.
Body Protection A fully buttoned lab coat and disposable gownA lab coat should be worn at all times in the laboratory. A disposable gown provides an additional layer of protection and should be worn when handling the compound.
Foot Protection Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step operational plan is critical to minimize the risk of exposure. The following workflow outlines the essential procedures for safely handling Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] in a laboratory setting.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare a Designated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure all materials are ready weigh_compound Weigh Compound in a Fume Hood don_ppe->weigh_compound Proceed to handling dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound Use caution to avoid aerosolization decontaminate_area Decontaminate Work Area dissolve_compound->decontaminate_area After experiment completion dispose_waste Dispose of Waste Properly decontaminate_area->dispose_waste Follow institutional guidelines doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Final step

Safe Handling Workflow Diagram

Detailed Methodologies

3.1. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and prevent exposure.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with absorbent pads. For a liquid spill, use absorbent material to dike the spill and prevent it from spreading.

  • Decontaminate: Once the spilled material is absorbed, decontaminate the area using a suitable disinfectant. A 10% bleach solution followed by a rinse with 70% ethanol is a common practice for deactivating many organic compounds.

  • Collect and Dispose: Carefully collect all contaminated materials (absorbent pads, gloves, etc.) in a sealed, labeled hazardous waste container.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup process.

3.2. Disposal Plan

All waste materials contaminated with Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside] must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[3]

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling. If a specific SDS for this compound is not available, treat it with the utmost caution as a potent, photosensitizing, and potentially toxic substance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.